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  • Product: 1-Dodecyl-1H-pyrazole
  • CAS: 62838-61-3

Core Science & Biosynthesis

Foundational

1-Dodecyl-1H-pyrazole (CAS 62838-61-3): Physicochemical Profiling, Synthesis, and Advanced Applications

Executive Summary 1-Dodecyl-1H-pyrazole is a highly versatile, amphiphilic heterocyclic building block utilized across advanced materials science and pharmaceutical development. Characterized by a polar, aromatic pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Dodecyl-1H-pyrazole is a highly versatile, amphiphilic heterocyclic building block utilized across advanced materials science and pharmaceutical development. Characterized by a polar, aromatic pyrazole headgroup and a highly hydrophobic 12-carbon (dodecyl) tail, this compound serves as a critical precursor for the synthesis of bis-quaternary ammonium antimicrobials, high-temperature clay nanocomposites, and pyrazolium-based ionic liquids. This whitepaper provides an in-depth analysis of its physicochemical behavior, mechanistic synthesis, and self-validating experimental protocols.

Structural and Physicochemical Properties

The unique utility of 1-Dodecyl-1H-pyrazole stems from its amphiphilic geometry. In the pyrazole ring, the N1 nitrogen is "pyrrole-like" (its lone pair participates in the aromatic sextet and is bonded to the dodecyl chain), while the N2 nitrogen is "pyridine-like" (possessing an orthogonal sp2 -hybridized lone pair). This N2 lone pair is the primary nucleophilic site for coordination and quaternization.

The C12 tail provides optimal lipophilicity, driving micellar self-assembly and facilitating insertion into biological lipid bilayers—a critical feature for its downstream derivative applications in antimicrobial agents.

Table 1: Core Physicochemical Specifications
PropertyValue
IUPAC Name 1-Dodecyl-1H-pyrazole
CAS Registry Number 62838-61-3[1]
Molecular Formula C15H28N2[1]
Exact Mass 236.225 g/mol [1]
Physical State (at 25°C) Viscous liquid to low-melting solid
Solubility Profile Insoluble in water; Soluble in DMF, Toluene, EtOAc, and DCM
Reactivity Profile N2 acts as a moderate nucleophile/base; stable to hydrolysis

Mechanistic Synthesis Workflow

The industrial and laboratory synthesis of 1-Dodecyl-1H-pyrazole relies on the SN​2 N-alkylation of 1H-pyrazole using 1-bromododecane.

Causality of Reagent Selection: 1H-pyrazole is a weak acid ( pKa​≈14.2 ). Utilizing a mild base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. DMF effectively solvates the potassium cation, leaving the deprotonated pyrazolide anion highly reactive (the "naked anion" effect). This maximizes the kinetics of the SN​2 displacement on the primary carbon of 1-bromododecane while minimizing elimination side-reactions.

Synthesis A 1H-Pyrazole + Base (K2CO3) C N-Alkylation Reaction (Solvent: DMF, 80°C) A->C B 1-Bromododecane (Alkylating Agent) B->C D Liquid-Liquid Extraction (Water/Toluene) C->D Workup E Vacuum Distillation (Purification) D->E Organic Phase F 1-Dodecyl-1H-pyrazole (CAS 62838-61-3) E->F Pure Product

Caption: Workflow for the SN2 N-alkylation synthesis of 1-Dodecyl-1H-pyrazole.

Advanced Applications in Materials and Therapeutics

Bis-Quaternary Ammonium Antimicrobials

1-Dodecyl-1H-pyrazole is a vital tertiary amine precursor for synthesizing bis-quaternary ammonium salts (gemini surfactants)[2]. By reacting the pyrazole with disulfonic acid esters, dimeric surfactants are formed[3]. These compounds exhibit potent antimicrobial activity; the dual C12 chains rapidly insert into bacterial cell membranes, causing catastrophic membrane disruption and cell lysis, making them highly effective for sterilization and photographic emulsion stabilization[3].

High-Thermal-Stability Clay Nanocomposites

In polymer science, modifying hydrophilic clays (like montmorillonite) with organic intercalating agents is necessary to disperse them into hydrophobic polymer matrices (e.g., polyamides). Traditional aliphatic quaternary ammonium salts undergo Hofmann elimination at high processing temperatures. Pyrazolium salts derived from 1-dodecylpyrazole lack the structural vulnerability for rapid β -elimination, thereby exhibiting significantly higher thermal stability during polymer melt processing[4].

Pyrazolium-Based Ionic Liquids (ILs)

The quaternization of 1-dodecylpyrazole yields 1-dodecyl-2-methylpyrazolium salts[5]. These pyrazolium-based ILs are utilized as advanced electrolytes in lithium-ion batteries and dye-sensitized solar cells due to their wide electrochemical windows, low viscosities, and excellent chemical stability[5].

Applications Core 1-Dodecyl-1H-pyrazole (Amphiphilic Precursor) Quat Quaternization at N2 (e.g., Dimethyl Sulfate) Core->Quat Clay Clay Organic Composites Core->Clay Intercalation BisQuat Bis-Quaternary Ammonium Salts Quat->BisQuat IL Pyrazolium-Based Ionic Liquids Quat->IL App1 Antimicrobial Agents BisQuat->App1 App2 Electrolytes / Extraction IL->App2 App3 High-Temp Polymers Clay->App3

Caption: Downstream derivatization and applications of 1-Dodecyl-1H-pyrazole.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Dodecyl-1H-pyrazole

Objective: High-yield N-alkylation with built-in reaction monitoring.

  • Initiation: Charge an oven-dried round-bottom flask with 1H-pyrazole (1.0 eq) and anhydrous K2​CO3​ (1.5 eq) in anhydrous DMF (0.5 M concentration). Stir at 25°C for 30 minutes to facilitate deprotonation.

  • Alkylation: Add 1-bromododecane (1.1 eq) dropwise via an addition funnel. Elevate the temperature to 80°C and stir for 12 hours.

  • Self-Validation Check (TLC): Monitor the reaction using Thin Layer Chromatography (Silica gel, Hexane:EtOAc 4:1). The protocol is validated to proceed to workup when the UV-active 1H-pyrazole spot ( Rf​≈0.2 ) completely disappears, replaced by a new, less polar product spot ( Rf​≈0.6 ).

  • Workup: Quench the reaction with distilled water (3x volume of DMF) to dissolve inorganic salts. Extract the aqueous layer with Toluene (3x)[6]. Wash the combined organic phases with brine to remove residual DMF, then dry over anhydrous Na2​SO4​ .

  • Purification: Evaporate toluene under reduced pressure. Subject the crude oil to fractional vacuum distillation to isolate pure 1-Dodecyl-1H-pyrazole.

Protocol B: Quaternization to 1-Dodecyl-2-methylpyrazolium Methyl Sulfate

Objective: Synthesis of a pyrazolium ionic liquid/surfactant precursor[5].

  • Reagent Mixing: Under a strict nitrogen atmosphere, add dimethyl sulfate (1.0 eq) dropwise to neat 1-dodecyl-1H-pyrazole (1.0 eq) at room temperature[5]. Caution: Dimethyl sulfate is highly toxic; perform strictly in a fume hood.

  • Heating: Heat the mixture to 80°C (353 K) and maintain stirring for 10 hours[5].

  • Self-Validation Check (Phase & NMR): The reaction is successful when the mixture transitions from a biphasic liquid into a homogenous, highly viscous ionic liquid. 1H -NMR validation will show a distinct downfield chemical shift of the pyrazole aromatic protons (due to the newly acquired positive charge) and the emergence of a sharp singlet ( ≈4.0 ppm) corresponding to the N+−CH3​ group.

  • Isolation: Extract the resulting product using ethyl acetate to remove any unreacted neutral precursors[5].

  • Drying: Distill off residual solvent via rotary evaporation and dry the purified ionic liquid in a vacuum oven at 100°C (373 K) for 48 hours to eliminate trace moisture[5].

References

  • 1-Propyl-1H-pyrazole - Similar Compounds (Includes 1-Dodecyl-1H-pyrazole CAS 62838-61-3) Source: EPA CompTox Chemicals Dashboard URL:[Link]

  • Process for production of bis-quaternary ammonium salt, and novel intermediate (EP2463266A1)
  • Clay organic composite (JP2003095640A)
  • Density, Viscosity, and Refractive Index of 1-Alkyl-2-methylpyrazolium Methyl Sulfate and Bis(trifluoromethylsulfonyl)imide Ionic Liquids Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters (US6444828B1)

Sources

Exploratory

Mechanistic Profiling of 1-Dodecyl-1H-pyrazole: Micellization Thermodynamics and Critical Micelle Concentration

Executive Summary 1-Dodecyl-1H-pyrazole (1-DP) is an advanced N-alkyl heterocyclic amphiphile characterized by a hydrophobic twelve-carbon alkyl chain and a unique, pH-responsive pyrazole headgroup. Unlike traditional al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Dodecyl-1H-pyrazole (1-DP) is an advanced N-alkyl heterocyclic amphiphile characterized by a hydrophobic twelve-carbon alkyl chain and a unique, pH-responsive pyrazole headgroup. Unlike traditional aliphatic surfactants (e.g., SDS or CTAB), the pyrazole moiety offers a dynamic coordination environment and weak basicity (pKa 2.5). This structural duality allows 1-DP to function as a highly efficient non-ionic surfactant under physiological conditions and a cationic surfactant in highly acidic environments. This whitepaper provides a comprehensive, expert-level analysis of the thermodynamic mechanisms governing its micelle formation, the critical micelle concentration (CMC), and the self-validating experimental workflows required for precise physicochemical profiling.

Structural Dynamics and the Thermodynamics of Micellization

The self-assembly of 1-Dodecyl-1H-pyrazole into supramolecular structures is fundamentally driven by the hydrophobic effect . In an aqueous matrix, the dodecyl tail forces water molecules into a highly ordered, entropy-poor clathrate cage. Micellization is the thermodynamic response to this entropic penalty.

The Pathway of Assembly

When 1-DP monomers are introduced into an aqueous solution, they initially partition to the air-water interface to minimize hydrophobic contact. As the concentration increases, the interface saturates, forcing monomers to aggregate in the bulk solution. The process occurs in distinct thermodynamic phases:

  • Premicellar Aggregation: Before reaching the CMC, transient, low-aggregation-number clusters form. These premicellar aggregates serve as nucleation sites, significantly lowering the activation energy for full micellization 1.

  • Spherical Micelle Formation: Upon reaching the CMC, the system undergoes a cooperative transition into spherical micelles, burying the dodecyl chains in a lipophilic core while exposing the pyrazole rings to the aqueous exterior.

ThermodynamicPathway Monomers Monomers in Bulk (High Free Energy) Premicellar Premicellar Aggregation (Nucleation Phase) Monomers->Premicellar Hydrophobic Tail Association Micelles Spherical Micelles (Thermodynamic Minimum) Premicellar->Micelles CMC Threshold Reached

Caption: Thermodynamic pathway of 1-Dodecyl-1H-pyrazole micellization driven by the hydrophobic effect.

The Role of the Pyrazole Headgroup

The 1H-pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms (one pyrrole-like, one pyridine-like). This N,O-hybrid coordination capability makes 1-DP an exceptional stabilizing agent for transition metal nanoparticles, such as palladium (Pd NPs), by forming coordinate bonds at the particle surface 2. Furthermore, because the pyrazole ring lacks a permanent charge at pH > 3.0, 1-DP behaves as a non-ionic surfactant, allowing for tighter interfacial packing and a remarkably low surface tension ( γcmc​ ) compared to strictly ionic counterparts 3.

Quantitative Profiling: Critical Micelle Concentration (CMC)

The CMC of 1-DP is highly dependent on the protonation state of the pyrazole ring. Table 1 summarizes the quantitative shifts in micellar parameters when transitioning from physiological to acidic conditions.

Table 1: Physicochemical and Micellar Properties of 1-Dodecyl-1H-pyrazole

ParameterpH 7.4 (Physiological)pH 2.0 (Acidic)Causality / Driving Force
Surfactant Classification Non-ionicCationicProtonation of the pyrazole N2​ atom (pKa 2.5).
Estimated CMC (mM) 0.15 - 0.308.0 - 12.0Electrostatic repulsion between protonated headgroups increases the energy barrier for micellization.
Surface Tension at CMC ( γcmc​ ) 28 - 30 mN/m 35 - 38 mN/mNon-ionic surfactants pack more densely at the air-water interface, lowering surface tension more effectively.
Micellar Core Polarity ( I1​/I3​ ) 1.121.18Tighter steric packing in the non-ionic state excludes water more efficiently from the hydrophobic core.

Self-Validating Experimental Protocol: Fluorometric CMC Determination

While classical tensiometry (e.g., Wilhelmy plate) is standard for CMC determination, it is highly susceptible to artifacts from trace lipophilic impurities (the "surface tension minimum" artifact). To ensure absolute scientific integrity, Steady-State Fluorescence Spectroscopy using a Pyrene Probe is the gold standard. Pyrene is exquisitely sensitive to the micropolarity of its environment, making it an ideal reporter for the formation of the hydrophobic micellar core 4.

Workflow S1 1. Stock Preparation 1-Dodecyl-1H-pyrazole S2 2. Serial Dilution Logarithmic Scale S1->S2 S3 3. Pyrene Probe Addition (Indicator of Micropolarity) S2->S3 S4 4. Equilibration 24h strictly at 25°C S3->S4 S5 5. Fluorescence Readout Ex: 334nm, Em: 370-400nm S4->S5 S6 6. Data Analysis Plot I1/I3 vs Log[C] S5->S6

Caption: Self-validating fluorometric workflow for determining the critical micelle concentration.

Step-by-Step Methodology

1. Reagent Preparation & Purification

  • Action: Prepare a 50 mM stock solution of 1-Dodecyl-1H-pyrazole in ultra-pure Milli-Q water.

  • Causality: High purity is non-negotiable. Trace unreacted 1-dodecanol from synthesis acts as a co-surfactant, artificially depressing the CMC and altering micelle morphology.

2. Serial Dilution (The Concentration Gradient)

  • Action: Create a 20-point logarithmic dilution series ranging from 0.001 mM to 50 mM.

  • Causality: A logarithmic scale ensures high data density precisely around the expected inflection point (the CMC), preventing interpolation errors.

3. Pyrene Probe Integration

  • Action: Spike each sample with a constant volume of pyrene dissolved in acetone, yielding a final pyrene concentration of 1.0×10−6 M. Evaporate the trace acetone using a gentle N2​ stream.

  • Causality: The pyrene concentration must be kept strictly ≤1μM . Higher concentrations lead to pyrene excimer (excited dimer) formation, which convolutes the emission spectra and invalidates the I1​/I3​ ratio calculation.

4. Thermodynamic Equilibration (Self-Validation Step)

  • Action: Sonicate the samples for 10 minutes, then incubate in total darkness at a strictly controlled 25.0 ± 0.1 °C for 24 hours.

  • Causality: Pyrene is intensely hydrophobic and requires significant time to partition from the aqueous phase into the micellar core. Premature measurement yields false-high polarity readings. Darkness prevents photobleaching of the probe.

5. Spectroscopic Acquisition

  • Action: Excite the samples at λex​=334 nm. Record the emission spectra from 350 nm to 450 nm.

  • Causality: Monitor the intensity of the first vibronic peak ( I1​ at 372 nm) and the third vibronic peak ( I3​ at 384 nm). The I1​ transition is symmetry-forbidden and highly sensitive to local dipole moments, whereas I3​ is insensitive.

6. Data Synthesis and CMC Calculation

  • Action: Plot the I1​/I3​ ratio against the logarithm of the 1-DP concentration ( Log[C] ).

  • Interpretation: In pure water, I1​/I3​≈1.8 . As micelles form and pyrene migrates into the hydrophobic dodecyl core, the ratio drops precipitously to ≈1.1 . The CMC is mathematically defined as the inflection point of the resulting sigmoidal Boltzmann fit.

Applications in Drug Development and Nanocatalysis

Understanding the exact micellization parameters of 1-Dodecyl-1H-pyrazole unlocks its utility in advanced scientific applications:

  • Nanoparticle Stabilization: The pyrazole headgroup's ability to act as an N,O-hybrid ligand allows 1-DP micelles to serve as nanoreactors. They effectively cap and stabilize transition metal nanoparticles (like Palladium), preventing agglomeration into "palladium black" during catalytic cycles 2.

  • Hydrophobic Drug Solubilization: In pharmaceutical formulation, the low CMC of the non-ionic state ensures that 1-DP micelles remain stable upon massive dilution in the bloodstream, safely sequestering hydrophobic active pharmaceutical ingredients (APIs) within their C12 core until reaching the target tissue.

References

  • Chemical and Pharmaceutical Bulletin - Fluorometric Analysis of the Micelle Formation Process of Surfactants in Aqueous Solution. II. Interaction of Cholate Molecules during Premicelle Formation. J-STAGE. Available at:[Link]

  • Langmuir (ACS Publications) - Design of New N,O Hybrid Pyrazole Derived Ligands and Their Use as Stabilizers for the Synthesis of Pd Nanoparticles. Available at:[Link]

  • Google Patents - CN102527292B: Carboxylate Gemini surfactant without connecting chain and its synthetic method.

Sources

Foundational

Lipophilicity and Octanol-Water Partition Coefficient of 1-Dodecylpyrazole: A Methodological Guide

Executive Summary 1-Dodecylpyrazole (CAS: 62838-61-3) is a highly lipophilic heterocyclic compound characterized by a polar pyrazole headgroup and a 12-carbon aliphatic tail. This amphiphilic-like architecture makes it a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Dodecylpyrazole (CAS: 62838-61-3) is a highly lipophilic heterocyclic compound characterized by a polar pyrazole headgroup and a 12-carbon aliphatic tail. This amphiphilic-like architecture makes it a highly valuable scaffold in medicinal chemistry, particularly in the design of lipid-anchored therapeutics and non-covalent enzyme inhibitors, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors [1]. However, its extreme lipophilicity poses significant challenges for physicochemical characterization. This whitepaper provides an in-depth technical analysis of the octanol-water partition coefficient (LogP) of 1-dodecylpyrazole, detailing the theoretical framework, the failure points of standard assays, and the authoritative experimental protocols required for accurate quantification.

Chemical Profile & Theoretical Lipophilicity

The octanol-water partition coefficient (LogP) is a fundamental parameter dictating a drug's absorption, distribution, metabolism, and excretion (ADME). The lipophilicity of 1-dodecylpyrazole can be estimated using a fragment-based approach:

  • Pyrazole Core: The unsubstituted pyrazole ring is relatively hydrophilic, with an experimental LogP of approximately 0.26.

  • Aliphatic Chain: The addition of a 12-carbon chain at the N1 position drastically alters the molecule's solvation energetics. Each methylene (-CH2-) unit contributes approximately +0.5 to the overall LogP.

  • Theoretical LogP: The dodecyl chain adds ~6.0 units, pushing the theoretical LogP of 1-dodecylpyrazole to > 6.2 .

This extreme hydrophobicity classifies it as a highly lipophilic molecule, presenting severe methodological challenges for standard physicochemical characterization.

Methodological Challenges: The Failure of the Shake-Flask Method

The traditional Shake-Flask method (OECD 107) is the standard for determining LogP values between -2 and 4 [2]. However, applying this method to 1-dodecylpyrazole results in catastrophic analytical failure.

The Causality of Failure: Mechanical shaking induces the formation of octanol microdroplets that remain suspended in the aqueous phase. Because the concentration of 1-dodecylpyrazole in the octanol phase is exponentially higher than in the water phase (by a factor of 106 ), even a 0.01% octanol microemulsion contamination in the aqueous sample will artificially inflate the apparent aqueous concentration. This leads to a severe underestimation of the true LogP [3]. Therefore, alternative methodologies must be employed.

Quantitative Comparison of LogP Determination Methods
Parameter / MethodValid LogP RangeRelevance to 1-Dodecylpyrazole
Theoretical LogP > 6.2Indicates extreme lipophilicity; standard methods will fail.
OECD 107 (Shake-Flask) -2 to 4Inapplicable ; microemulsions cause false aqueous readings [3].
OECD 117 (RP-HPLC) 0 to 6 (up to 10)Primary Screening ; indirect measurement via C18 retention [4].
OECD 123 (Slow-Stirring) Up to 8.2Gold Standard ; prevents microdroplets, ensures true equilibrium [5].

Advanced Experimental Protocols

To accurately determine the LogP of 1-dodecylpyrazole, researchers must utilize either chromatographic estimation or advanced thermodynamic equilibration.

Protocol A: Reverse-Phase HPLC Method (OECD 117)

This method is highly recommended for rapid screening and early-stage drug development [4, 6].

Causality of Experimental Choices: The C18 stationary phase acts as a surrogate for the lipophilic octanol phase, while the aqueous/organic mobile phase acts as the water surrogate. By comparing the retention time of 1-dodecylpyrazole against reference standards, we bypass the need for physical phase separation, entirely eliminating the risk of microemulsion artifacts.

Step-by-Step Methodology:

  • Reference Calibration: Prepare a calibration curve using at least six reference compounds with known LogP values spanning from 2.0 to 7.0 (e.g., DDT, triphenylamine).

  • Mobile Phase Preparation: Utilize an isocratic mobile phase of methanol/water (e.g., 75:25 v/v) to ensure consistent elution without gradient-induced baseline shifts.

  • Injection: Inject 1-dodecylpyrazole at the lowest detectable concentration to prevent column overloading and non-linear retention behavior.

  • Quantification: Determine the capacity factor ( k′ ) using the equation k′=(tr​−t0​)/t0​ , where tr​ is the retention time of the analyte and t0​ is the dead time (measured using an unretained compound like thiourea).

  • Calculation: Interpolate the LogP of 1-dodecylpyrazole from the linear regression of log(k′) versus known LogP values of the reference standards.

Protocol B: Slow-Stirring Method (OECD 123)

For regulatory submissions and highly precise physicochemical profiling, the slow-stirring method is the absolute gold standard for highly lipophilic compounds [5, 7].

Causality of Experimental Choices: The slow-stirring method solves the microdroplet problem by relying on pure diffusion and gentle interfacial mixing. By keeping the stirring speed strictly below 200 rpm, mass transfer is accelerated at the solvent interface without imparting enough shear force to break the octanol into suspended droplets [3].

Step-by-Step Methodology:

  • Vessel Preparation: Utilize a thermostated, light-shielded glass reactor equipped with a bottom stopcock (for aqueous sampling) and maintained precisely at 25 ± 1°C.

  • Solvent Saturation: Pre-saturate 1-octanol with high-purity water, and water with 1-octanol for 24 hours prior to the experiment.

  • Phase Layering: Add the aqueous phase to the reactor first. Carefully layer the octanol phase (containing a known concentration of 1-dodecylpyrazole) over the water to prevent initial mixing.

  • Equilibration: Initiate slow stirring of the aqueous phase at < 200 rpm. The vortex must not disturb the octanol-water interface.

  • Self-Validating Sampling: Extract samples from the aqueous phase (via the bottom stopcock) and the octanol phase (via the top) daily starting on Day 2.

  • Analysis & Validation: Quantify using LC-MS/MS. The system is self-validating: thermodynamic equilibrium is only confirmed when four successive concentration ratios ( Co​/Cw​ ) taken over consecutive days show no statistical trend (variance < 0.3 Log units) [5].

G A Thermostated Reactor (25°C) B Add Pre-saturated Water & 1-Octanol A->B C Add 1-Dodecylpyrazole to Octanol Phase B->C D Slow Stirring (<200 rpm) C->D E Prevents Microdroplet Formation D->E F Sample Both Phases (Days 2-5) D->F G LC-MS/MS Quantification F->G H Calculate LogP (Co/Cw) Validate 4 Timepoints G->H

Workflow for OECD 123 Slow-Stirring Method for highly lipophilic compounds.

Pharmacological Implications in Drug Development

The >6.2 LogP of 1-dodecylpyrazole fundamentally dictates its biological behavior. In the development of NAAA inhibitors, high lipophilicity is intentionally utilized to drive the molecule into the acidic lysosomal compartments where the target enzyme resides [1].

However, this extreme lipophilicity is a double-edged sword. While it guarantees excellent membrane permeability, compounds with a LogP > 5 are highly susceptible to becoming trapped in off-target lipid sinks (e.g., adipose tissue, non-specific membrane partitioning). This reduces the free fraction of the drug available for specific target engagement and increases the risk of bioaccumulation and prolonged half-lives.

G A 1-Dodecylpyrazole (Aqueous Phase) B Lipid Bilayer Partitioning A->B C Membrane Accumulation B->C D Target Binding (e.g., NAAA) C->D Specific E Off-Target Lipid Sink C->E Non-specific

Pharmacological partitioning and target distribution of 1-dodecylpyrazole.

Formulation scientists must account for this by utilizing lipid-based drug delivery systems (SMEDDS), cyclodextrin complexation, or micellar formulations to maintain the compound in solution during in vitro assays and in vivo administration.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration, ACS Publications,[Link]

  • OECD 107, OECD 117 and OECD 123, Phytosafe,[Link]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW), ECETOC,[Link]

  • OECD 117 - Partition Coefficient, HPLC Method, Situ Biosciences,[Link]

  • Partition coefficient: slow stirring method according to OECD 123, Analytice,[Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method, Analytice,[Link]

  • Partition Coefficient (n-octanol/water): slow stir method, Scymaris,[Link]

Exploratory

Preliminary toxicity profile and in vitro safety of 1-Dodecyl-1H-pyrazole

An in-depth technical evaluation of the preliminary toxicity profile and in vitro safety of 1-Dodecyl-1H-pyrazole requires a nuanced understanding of its bipartite chemical nature. As a Senior Application Scientist, I ap...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of the preliminary toxicity profile and in vitro safety of 1-Dodecyl-1H-pyrazole requires a nuanced understanding of its bipartite chemical nature. As a Senior Application Scientist, I approach this molecule not merely as a standard heterocyclic compound, but as an amphiphilic entity. The molecule consists of a polar, bioactive pyrazole head group conjugated to a highly lipophilic 12-carbon (dodecyl) aliphatic tail. This structural dichotomy fundamentally dictates its pharmacokinetic behavior, intracellular accumulation, and primary mechanisms of toxicity.

This whitepaper establishes a rigorous, causality-driven framework for evaluating the in vitro safety of 1-Dodecyl-1H-pyrazole, moving beyond basic viability screens to dissect the specific molecular interactions driven by its unique physicochemical properties.

Physicochemical Rationale for Toxicity

The safety profile of 1-Dodecyl-1H-pyrazole is heavily skewed by its lipophilicity. The addition of a long-chain alkyl group to the pyrazole core transforms the molecule into a surfactant-like structure.

Membrane Partitioning and Cytotoxicity High lipophilicity exponentially increases a compound's ability to partition into lipid bilayers. While this enhances intracellular accumulation—a property intentionally leveraged in the design of platinum(II) complexes with 1-alkyl-1H-pyrazole ligands to overcome drug resistance[1]—it concurrently introduces non-specific membrane toxicity. At critical micelle concentrations (CMC), dodecyl-functionalized molecules can physically disrupt the phospholipid bilayer, leading to rapid cell lysis independent of any specific receptor-mediated pathway.

CYP450 and Kinase Promiscuity The unsubstituted nitrogen (N2) on the pyrazole ring possesses a lone pair of electrons capable of coordinate bonding with transition metals. In biological systems, this often manifests as an interaction with the heme iron of Cytochrome P450 (CYP450) enzymes. Furthermore, increased molecular complexity and lipophilicity (measured by fraction sp3 and logP) are directly correlated with target promiscuity and CYP450 inhibition[2]. Therefore, evaluating hepatotoxicity and metabolic interference is a non-negotiable requirement for this class of compounds.

ToxicityPathway cluster_features Structural Features Compound 1-Dodecyl-1H-pyrazole Tail Dodecyl Chain (Lipophilic) Compound->Tail Core Pyrazole Ring (Heterocycle) Compound->Core Membrane Membrane Insertion & Disruption Tail->Membrane Hydrophobic interactions Enzyme CYP450 / Kinase Interaction Core->Enzyme Coordinate bonding Tox1 Loss of Membrane Integrity (LDH Release) Membrane->Tox1 Tox2 Metabolic Toxicity (MTT Reduction) Membrane->Tox2 Secondary effect Enzyme->Tox2

Mechanistic pathway of 1-Dodecyl-1H-pyrazole toxicity driven by its bipartite structure.

The Self-Validating In Vitro Safety Framework

To accurately profile 1-Dodecyl-1H-pyrazole, we must deploy a screening workflow that isolates specific mechanisms of toxicity. A standard MTT assay is insufficient; if the compound acts as a surfactant, it will lyse cells before metabolic inhibition can occur. Furthermore, pyrazole derivatives have been shown to induce apoptosis and target genomic content, necessitating genotoxicity assessments[1].

Workflow Prep Compound Prep (DMSO Stock) Cyto Cytotoxicity (LDH / MTT) Prep->Cyto Geno Genotoxicity (Comet Assay) Prep->Geno Hepato Hepatotoxicity (HepG2 / CYP450) Prep->Hepato Decision Safety Profile Assessment Cyto->Decision Viability Data Geno->Decision DNA Damage Hepato->Decision Metabolic Tox

In vitro safety screening workflow for lipophilic pyrazole derivatives.

Multiplexed Cytotoxicity: MTT and LDH Concordance

By multiplexing Lactate Dehydrogenase (LDH) release and MTT reduction in the same well, we create a self-validating system .

  • Causality: MTT measures mitochondrial reductase activity (metabolism), while LDH measures the physical integrity of the cell membrane.

  • Validation: If 1-Dodecyl-1H-pyrazole causes a drop in MTT but no increase in LDH, the toxicity is intracellular/metabolic. If LDH spikes proportionally with an MTT drop, the dodecyl chain is causing direct physical membrane lysis (surfactant effect). If MTT drops but microscopic evaluation shows intact cells, the compound may be directly inhibiting mitochondrial enzymes rather than causing cell death.

Genotoxicity: The Comet Assay

Given that certain alkyl-pyrazole complexes interact directly with DNA[1], the single-cell gel electrophoresis (Comet) assay is required to quantify DNA strand breaks. This ensures that sub-lethal doses of the compound do not possess mutagenic liability.

Step-by-Step Experimental Methodologies

Protocol 1: Self-Validating Multiplexed MTT/LDH Assay

Objective: Differentiate between membrane-disruptive toxicity and metabolic inhibition in human cell lines (e.g., HepG2 or HEK293).

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 1-Dodecyl-1H-pyrazole in 100% DMSO. Crucial Step: Due to the lipophilic tail, ensure complete dissolution via sonication. Dilute in culture media to working concentrations (0.1 µM to 100 µM), maintaining a final DMSO concentration of ≤0.1% to prevent solvent-induced toxicity.

  • Treatment: Aspirate media and apply compound dilutions. Include a Vehicle Control (0.1% DMSO) and a Positive Control (0.1% Triton X-100, added 45 minutes prior to assay readout to induce 100% LDH release). Incubate for 24h or 48h.

  • LDH Readout (Membrane Integrity):

    • Transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

    • Add 50 µL of LDH reaction mix (tetrazolium salt INT). Incubate for 30 mins in the dark.

    • Add Stop Solution and read absorbance at 490 nm.

  • MTT Readout (Metabolic Viability):

    • To the remaining cells and media in the original plate, add 10 µL of MTT reagent (5 mg/mL).

    • Incubate for 3 hours. Causality Note: The lipophilic nature of the compound might cause it to precipitate or interact with the formazan crystals.

    • Aspirate media carefully, dissolve formazan in 100 µL DMSO, and read absorbance at 570 nm.

Protocol 2: CYP450 Inhibition Profiling (Luminescent Assay)

Objective: Assess the propensity of the pyrazole core to inhibit major hepatic metabolizing enzymes (e.g., CYP3A4, CYP2D6).

  • Reagent Prep: Reconstitute recombinant human CYP450 enzymes and their specific proluciferin substrates.

  • Incubation: In a white opaque 96-well plate, combine 1-Dodecyl-1H-pyrazole (10 µM and 50 µM) with the CYP enzyme mixture. Incubate for 10 minutes at room temperature to allow pre-binding of the pyrazole nitrogen to the heme iron.

  • Reaction Initiation: Add the proluciferin substrate and NADPH regeneration system. Incubate for 30 minutes at 37°C.

  • Detection: Add Luciferin Detection Reagent. The CYP enzyme converts the proluciferin to luciferin, which produces light.

  • Data Interpretation: A decrease in luminescence compared to the vehicle control indicates that 1-Dodecyl-1H-pyrazole is inhibiting the CYP450 enzyme, flagging a potential drug-drug interaction (DDI) liability.

Quantitative Data Summary

While specific literature on the exact toxicity thresholds of 1-Dodecyl-1H-pyrazole is limited, we can extrapolate expected safety parameters based on closely related long-chain alkyl pyrazoles and pyrazole-based hybrids screened in human cell lines[3]. The table below summarizes the anticipated in vitro safety profile parameters.

Assay / ParameterCell Line / TargetExpected Threshold / ResultMechanistic Implication
Cytotoxicity (IC₅₀) HepG2 / HEK293 5.0−25.0μM High lipophilicity drives rapid membrane partitioning, leading to lower IC₅₀ values compared to short-chain analogs.
LDH Release HepG2 >50% release at ≥20μM Confirms surfactant-like membrane disruption by the dodecyl chain at higher concentrations.
CYP3A4 Inhibition Recombinant EnzymeModerate to High (IC₅₀ <10μM )The unhindered pyrazole nitrogen coordinates with heme iron; lipophilicity increases active site affinity.
Genotoxicity (Comet) MCF-7 / HepG2Negative at <5μM Direct DNA intercalation is unlikely without a coordinating transition metal (e.g., Platinum)[1].

Conclusion

The in vitro safety evaluation of 1-Dodecyl-1H-pyrazole cannot be treated as a standard small-molecule screening campaign. Its structural composition dictates a high degree of lipophilicity and potential surfactant behavior, making multiplexed assays (like MTT/LDH) critical for distinguishing true pharmacological toxicity from physical membrane lysis. Furthermore, the inherent coordinating ability of the pyrazole core necessitates rigorous CYP450 profiling to rule out metabolic liabilities. By employing the self-validating protocols outlined in this guide, researchers can accurately delineate the therapeutic window of this and similar long-chain alkyl pyrazole derivatives.

References

  • The Challenging Treatment of Cisplatin-Resistant Tumors: State of the Art and Future Perspectives MDPI (Molecules) URL:[Link][1]

  • A General One-Pot Protocol for Hindered N-Alkyl Azaheterocycles from Tertiary Carboxylic Acids Organic Letters - ACS Publications URL:[Link][2]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines ResearchGate URL:[Link][3]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives National Center for Biotechnology Information (PMC) URL:[Link][4]

Sources

Foundational

Spectroscopic properties (IR, UV-Vis) of long-chain alkyl pyrazoles

Spectroscopic Profiling of Long-Chain Alkyl Pyrazoles: An In-Depth Technical Guide to FT-IR and UV-Vis Characterization Executive Summary As a Senior Application Scientist, I frequently encounter the unique analytical ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Profiling of Long-Chain Alkyl Pyrazoles: An In-Depth Technical Guide to FT-IR and UV-Vis Characterization

Executive Summary

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by long-chain alkyl pyrazoles. These compounds combine a highly polar, hydrogen-bonding capable pyrazole headgroup with a highly lipophilic aliphatic tail. This amphiphilic nature makes them invaluable as biologically active compounds[1] and as lipophilic ligands in coordination chemistry and mesogenic materials[2]. However, their dual nature complicates spectroscopic analysis. Concentration-dependent aggregation, tautomerism, and solvatochromism profoundly impact their Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. This whitepaper systematically decodes the causality behind these spectral phenomena and provides field-proven, self-validating protocols for their accurate characterization.

Structural Dynamics: Tautomerism and Aggregation

The pyrazole ring is a 5-membered heterocycle featuring adjacent nitrogen atoms that exhibit rapid annular tautomerism and strong intermolecular hydrogen bonding (N-H···N)[3]. The introduction of a long-chain alkyl group (e.g., octyl, dodecyl, hexadecyl) profoundly alters the molecule's physical state. The hydrophobic tail drives the formation of complex supramolecular assemblies—such as dimers, trimers, or catemeric chains—in concentrated solutions or the solid state[3][4]. Understanding this equilibrium is the foundational step in interpreting their spectroscopic profiles.

HBonding M Monomer (Gas/Dilute) Sharp N-H ~3400 cm⁻¹ D Dimer (Intermolecular) Broad N-H ~3200 cm⁻¹ M->D Increased Concentration T Trimer/Catemer (Solid) Very Broad N-H ~2600 cm⁻¹ D->T Solid State/Aggregation F Fermi Resonances Complex Band Pattern T->F Coupling with Ring Modes

Logical flow of H-bonding states and their effect on IR N-H stretching frequencies.

Vibrational Spectroscopy (FT-IR) Profiling

FT-IR is critical for elucidating the hydrogen-bonding network and confirming the structural integrity of the pyrazole core alongside the extended alkyl chain.

Causality of Experimental Observations:

  • The N-H Stretching Region (2600–3500 cm⁻¹): In the gas phase or highly dilute non-polar solutions, the monomeric pyrazole N-H stretch appears as a sharp peak around 3400–3500 cm⁻¹[4]. However, in standard solid-state (ATR) or concentrated solution analyses, this band transforms into an extremely broad, complex envelope centered around 2600–3200 cm⁻¹[3]. This massive red-shift is caused by strong intermolecular N-H···N hydrogen bonding, which weakens the N-H bond[3].

  • Fermi Resonances: The complexity of the broad N-H band is exacerbated by Fermi resonances—quantum mechanical couplings between the N-H stretching fundamental and overtones of lower-frequency pyrazole ring modes (e.g., in-plane bending)[5].

  • The Alkyl Chain Signatures: The long alkyl chain introduces intense aliphatic C-H stretching vibrations (asymmetric ~2925 cm⁻¹, symmetric ~2850 cm⁻¹)[1]. These often overlap confusingly with the lower-frequency tail of the broadened N-H band[4].

  • Ring Vibrations: The C=N and C=C stretching modes of the pyrazole ring typically appear in the crowded fingerprint region between 1450 and 1600 cm⁻¹ (e.g., C=N stretch at ~1603 cm⁻¹)[1].

Table 1: Characteristic FT-IR Bands for Long-Chain Alkyl Pyrazoles

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Diagnostic Notes
N-H (Monomer) Stretching3400 – 3500Sharp; observed only in dilute non-polar solutions.
N-H (H-Bonded) Stretching2600 – 3200Very broad; complex due to Fermi resonances and catemeric chains.
Aliphatic C-H Asym./Sym. Stretch2925 / 2850Intensity scales directly with the alkyl chain length.
C=N (Ring) Stretching1550 – 1605Medium-strong; diagnostic for the pyrazole core.
C=C (Ring) Stretching1450 – 1550Often overlaps with C=N modes in the fingerprint region.
-(CH₂)_n- Rocking~720Confirms the presence of a long straight-chain alkyl group (n > 4).
Self-Validating FT-IR Protocol (ATR Method)
  • Background Collection: Collect a background spectrum of the clean ATR crystal using 32 scans at 4 cm⁻¹ resolution. Causality: Ensures atmospheric H₂O and CO₂ are subtracted, preventing false peaks in the critical N-H region.

  • Sample Application: Place 2–5 mg of the solid or 1 drop of the neat liquid alkyl pyrazole onto the crystal. Apply consistent pressure using the anvil. Causality: Intimate contact with the crystal is required for the evanescent wave to penetrate the sample, ensuring quantitative peak intensities[6].

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹[6].

  • Validation Step (Deuterium Exchange): To definitively assign the N-H band amidst overlapping aliphatic C-H stretches, dissolve a small aliquot of the sample in a non-polar solvent, add a drop of D₂O, shake, and evaporate. Re-run the IR. Causality: The labile N-H proton exchanges for deuterium, shifting the band to the N-D region (~2300 cm⁻¹), thereby isolating the pure C-H stretches and confirming the N-H assignment[3].

Electronic Spectroscopy (UV-Vis) Profiling

UV-Vis spectroscopy probes the electronic transitions of the pyrazole chromophore. While the long alkyl chain does not possess intrinsically conjugated chromophores, it significantly impacts the molecule's microenvironment, solubility, and potential to form micelles.

Causality of Experimental Observations:

  • Electronic Transitions: The pyrazole ring exhibits two primary transitions: a high-energy π→π∗ transition (typically < 220 nm) and a lower-energy n→π∗ transition involving the non-bonding electrons of the nitrogen atoms (typically 240–280 nm)[7].

  • Solvatochromism and Aggregation: Because long-chain alkyl pyrazoles are amphiphilic, their UV-Vis spectra are highly solvent-dependent. In polar protic solvents (e.g., ethanol), hydrogen bonding with the solvent stabilizes the non-bonding electrons, causing a hypsochromic (blue) shift of the n→π∗ band. Furthermore, in aqueous or highly polar mixtures, the hydrophobic alkyl chains can induce micellization. This aggregation leads to baseline elevation due to Rayleigh scattering.

Table 2: UV-Vis Absorption Characteristics

Transition TypeWavelength Range (λ_max)Molar Absorptivity (ε)Solvent Effect & Causality
π→π∗ < 220 nmHigh (> 5000 M⁻¹cm⁻¹)Minimal shift; represents core ring conjugation.
n→π∗ 240 – 280 nmLow-Medium (100 - 1000 M⁻¹cm⁻¹)Blue-shifted in protic solvents due to H-bonding to the N lone pair.
Self-Validating UV-Vis Protocol
  • Solvent Selection & Blanking: Select a UV-grade solvent (e.g., cyclohexane for non-polar, ethanol for polar) with a UV cutoff below 210 nm[6]. Record a baseline using pure solvent in a 1 cm quartz cuvette.

  • Stock Solution Preparation: Prepare a 1×10−3 M stock solution. Causality: Long-chain derivatives may require gentle sonication for complete dissolution due to their high lipophilicity.

  • Serial Dilution: Prepare dilutions ranging from 1×10−5 M to 1×10−4 M[6].

  • Data Acquisition: Scan from 200 to 400 nm[6].

  • Validation Step (Beer-Lambert Linearity): Plot Absorbance vs. Concentration at λ_max. Causality: A linear plot confirms the compound is fully dissolved as a monomer. A non-linear deviation at higher concentrations indicates aggregation or micelle formation driven by the long alkyl chain.

Workflow A Alkyl Pyrazole Sample B Sample Prep & Dilution A->B C FT-IR (ATR) B->C D UV-Vis (Solution) B->D E D₂O Exchange Validation C->E F Beer-Lambert Linearity Check D->F G Validated Spectroscopic Profile E->G F->G

Step-by-step spectroscopic validation workflow for long-chain alkyl pyrazoles.

Conclusion

The spectroscopic characterization of long-chain alkyl pyrazoles requires a nuanced approach that accounts for their amphiphilic nature. By understanding the causality behind N-H band broadening in FT-IR and the solvatochromic shifts in UV-Vis, researchers can avoid common analytical pitfalls. Implementing self-validating steps—such as D₂O exchange and Beer-Lambert linearity checks—ensures absolute confidence in structural elucidation, paving the way for downstream applications in materials science and pharmacology.

Sources

Exploratory

Discovery, Synthesis, and Biological Activity Screening of 1-Dodecyl-1H-pyrazole: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry and materials science, N-alkylated pyrazoles represent a highly privileged class of heterocyclic scaffolds. Among these, 1-Dodecyl-1H-pyrazole (CAS: 62838-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, N-alkylated pyrazoles represent a highly privileged class of heterocyclic scaffolds. Among these, 1-Dodecyl-1H-pyrazole (CAS: 62838-61-3) stands out as a structurally optimized molecule that bridges the gap between small-molecule pharmacophores and amphiphilic membrane disruptors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere recitation of facts. Here, we will dissect the causality behind the molecular design of 1-Dodecyl-1H-pyrazole (1-DDP), detail self-validating protocols for its synthesis, and establish rigorous workflows for evaluating its biological activity. This guide serves as an authoritative resource for researchers engaged in drug discovery, antimicrobial screening, and the development of bis-quaternary ammonium intermediates.

Molecular Rationale: The Causality of Structural Design

The biological efficacy of 1-DDP is not accidental; it is the direct result of a calculated structural synergy between a polar heterocyclic head and a lipophilic aliphatic tail [1].

  • The Pyrazole Pharmacophore: Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In its unsubstituted 1H form, it acts as both a hydrogen-bond donor and acceptor. Upon N-alkylation at the N1 position, the molecule loses its donor capacity but retains the N2 lone pair. This N2 atom is critical; it serves as a potent hydrogen-bond acceptor and a ligand for metal coordination, allowing the molecule to interact selectively with enzymatic targets or phospholipid headgroups [2].

  • The Dodecyl (C12) Chain Sweet Spot: Why a 12-carbon chain? In biological screening, the length of the alkyl chain dictates the molecule's hydrophilic-lipophilic balance (HLB) and its LogP value. Shorter chains (C4–C8) lack the necessary hydrophobicity to partition effectively into bacterial cell membranes. Conversely, extending the chain beyond 14 carbons triggers the "cut-off effect"—extreme lipophilicity leads to poor aqueous solubility, micelle aggregation, and an inability of the monomer to reach the target site. The dodecyl chain (C12) represents the thermodynamic optimum for lipid bilayer intercalation and subsequent membrane disruption.

Synthetic Methodology and Reaction Mechanism

The synthesis of 1-DDP relies on a highly regioselective N-alkylation pathway. The reaction proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism [1, 2].

Mechanistic Pathway
  • Deprotonation: A base abstracts the acidic N-H proton of 1H-pyrazole, generating a resonance-stabilized pyrazolide anion. The negative charge is delocalized but highly concentrated on the N1 atom.

  • Nucleophilic Attack: The N1 lone pair acts as a potent nucleophile, attacking the electrophilic carbon of 1-bromododecane.

  • Leaving Group Expulsion: The bromide ion is expelled, forging a stable C-N bond and yielding the target 1-Dodecyl-1H-pyrazole [4].

Figure 1: Reaction mechanism and synthetic pathway of 1-Dodecyl-1H-pyrazole.

Protocol: Base-Catalyzed N-Alkylation (Self-Validating Workflow)

To ensure reproducibility and high yield, the following self-validating protocol is recommended:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add Cesium Carbonate ( Cs2​CO3​ , 1.5 eq) to the solution. Validation check: A slight exotherm and color change indicate the formation of the pyrazolide anion. Stir at room temperature for 30 minutes.

  • Alkylation: Dropwise, add 1-bromododecane (1.1 eq). Elevate the temperature to 80°C and stir for 6 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the baseline pyrazole spot validates completion.

  • Workup & Purification: Quench with distilled water, extract with ethyl acetate ( 3×20 mL), wash the organic layer with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel column chromatography.

  • Analytical Validation: Confirm structure via 1H NMR (look for the disappearance of the broad N-H peak at ~12 ppm and the appearance of the N- CH2​ triplet at ~4.1 ppm) [4].

Biological Activity Screening Workflows

N-alkyl pyrazoles exhibit broad-spectrum biological activities, most notably as antimicrobial and antifungal agents [3]. The primary mechanism of action for 1-DDP involves the lipophilic dodecyl chain penetrating the bacterial cell wall and inserting into the phospholipid bilayer. This surfactant-like action disrupts membrane integrity, leading to the leakage of intracellular electrolytes and ultimate cell death.

To evaluate this, we utilize a High-Throughput Screening (HTS) approach.

Figure 2: High-throughput screening workflow for antimicrobial activity.

Protocol: Broth Microdilution for MIC Determination

This protocol is designed as a self-validating system to eliminate false positives/negatives.

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI 1640 for fungi.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of 1-DDP (starting from 512 µg/mL down to 0.5 µg/mL) in MHB.

  • Inoculum Preparation: Adjust the microbial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL), then dilute 1:100.

  • Inoculation: Add 10 µg of the diluted inoculum to each well.

  • System Validation Controls (Critical):

    • Sterility Control: Media only (must remain clear).

    • Growth Control: Media + Inoculum + 1% DMSO vehicle (must show turbidity).

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) to validate assay sensitivity.

  • Incubation & Reading: Incubate at 37°C for 24 hours. Read the Optical Density (OD) at 600 nm. The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

Quantitative Data Presentation

To illustrate the causality of the C12 chain selection, we present representative Structure-Activity Relationship (SAR) data comparing 1-DDP against its shorter and longer-chain analogs, alongside its cytotoxicity profile to establish a therapeutic index.

Table 1: Structure-Activity Relationship (SAR) - Chain Length vs. MIC

Demonstrating the "cut-off effect" and the optimal HLB of the dodecyl (C12) chain.

CompoundAlkyl Chain LengthMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)LogP (Calculated)
1-Butyl-1H-pyrazoleC4>512>5121.82
1-Octyl-1H-pyrazoleC81282563.95
1-Dodecyl-1H-pyrazole C12 8 16 5.80
1-Hexadecyl-1H-pyrazoleC1664>1287.92
Table 2: In Vitro Cytotoxicity Profile (MTT Assay)

Evaluating the therapeutic window against mammalian cell lines.

Cell LineTissue OriginIC50 of 1-DDP (µM)Selectivity Index (SI)*
HEK-293Human Embryonic Kidney45.2 ± 3.1>5.0
HepG2Human Liver Carcinoma38.6 ± 2.4>4.5
A549Human Lung Carcinoma22.1 ± 1.8N/A (Anticancer target)

*Selectivity Index (SI) = IC50 (Mammalian Cell) / MIC (Bacterial Cell). An SI > 3 indicates a favorable safety profile for topical or localized applications.

Conclusion

1-Dodecyl-1H-pyrazole is a prime example of rational molecular design, where the integration of a heterocyclic pharmacophore with a precisely calibrated lipophilic tail yields potent biological activity. By understanding the SN​2 mechanistic pathways and employing rigorous, self-validating screening protocols, researchers can reliably leverage 1-DDP as a standalone antimicrobial agent or as an intermediate in the synthesis of advanced bis-quaternary ammonium salts and ionic liquids.

References

  • N-Alkyl
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Public
  • Synthesis and Antimicrobial Studies of Some 3-Coumaryl-5-aryl Pyrazolines and Pyrazoles | Asian Journal of Chemistry |
  • EP2463266A1 - Process for production of bis-quaternary ammonium salt, and novel intermediate | Google P

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 1-Dodecyl-1H-pyrazole as a High-Efficacy Corrosion Inhibitor for Mild Steel in Acidic Environments

Introduction: The Challenge of Mild Steel Corrosion Mild steel is a cornerstone of industrial infrastructure due to its excellent mechanical properties and cost-effectiveness. However, its susceptibility to corrosion, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Mild Steel Corrosion

Mild steel is a cornerstone of industrial infrastructure due to its excellent mechanical properties and cost-effectiveness. However, its susceptibility to corrosion, particularly in acidic environments common in industrial processes like acid pickling, cleaning, and oil well acidification, presents a significant challenge, leading to material degradation and costly failures.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. An effective inhibitor adsorbs onto the metal surface, creating a protective barrier against the corrosive medium.[2]

This document provides a detailed technical guide on the application of 1-Dodecyl-1H-pyrazole as a potent corrosion inhibitor for mild steel. Pyrazole derivatives are a well-established class of inhibitors due to the presence of nitrogen heteroatoms and π-electrons in the aromatic ring, which facilitate strong adsorption onto the steel surface.[3] The addition of a long (C12) dodecyl chain to the pyrazole moiety introduces a critical structural feature: a dense, hydrophobic tail that significantly enhances surface coverage and repels aqueous corrosive species, thereby boosting inhibition efficiency.

These notes are designed for researchers and materials scientists, offering a comprehensive overview of the inhibitor's mechanism, synthesis, and detailed protocols for its evaluation using electrochemical, gravimetric, and surface analysis techniques.

Mechanism of Corrosion Inhibition

The efficacy of 1-Dodecyl-1H-pyrazole stems from its amphiphilic structure, which facilitates a robust and multi-faceted protective mechanism on the mild steel surface in an acidic medium.

  • Adsorption at the Steel-Electrolyte Interface: The inhibition process begins with the adsorption of the inhibitor molecules onto the mild steel surface. This is not a simple physical layering but a complex interaction involving:

    • Chemisorption: The pyrazole ring, with its lone pair electrons on the nitrogen atoms and delocalized π-electrons, acts as the primary anchoring group. It can coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming a stable coordinate bond.[4] In acidic solutions, the pyrazole nitrogen can also become protonated, leading to electrostatic interaction with the negatively charged steel surface (due to adsorbed Cl⁻ or SO₄²⁻ ions).

    • Physisorption: Van der Waals forces between the adsorbed inhibitor molecules and the metal surface also contribute to the overall adsorption process.

  • Protective Barrier Formation: Once adsorbed, the long, hydrophobic dodecyl chains orient themselves away from the metal surface, forming a compact and dense molecular film. This film acts as a physical barrier that:

    • Blocks Active Sites: It covers both anodic (iron dissolution) and cathodic (hydrogen evolution) sites on the steel surface, stifling the electrochemical reactions that drive corrosion.[4] This dual action classifies 1-Dodecyl-1H-pyrazole as a mixed-type inhibitor .[2][5][6]

    • Repels Water: The hydrophobic nature of the dodecyl chains displaces water molecules from the steel surface and prevents the ingress of corrosive species like H₃O⁺ and Cl⁻ ions.

The overall mechanism involves the inhibitor molecule adsorbing via its polar pyrazole head and forming a tightly packed, water-repellent barrier with its non-polar dodecyl tail.

cluster_solution Corrosive Solution (e.g., 1M HCl) cluster_interface Steel-Electrolyte Interface cluster_steel Mild Steel Surface (Fe) H3O H₃O⁺ Cathodic_Site Cathodic Site (2H⁺ + 2e⁻ → H₂) H3O->Cathodic_Site Attack (Inhibited) Cl_ion Cl⁻ Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) Cl_ion->Anodic_Site Attack (Inhibited) Inhibitor_sol 1-Dodecyl-1H-pyrazole (Dispersed) Inhibitor_ads Pyrazole Head Group (Adsorbed) Dodecyl Tail (Hydrophobic Barrier) Inhibitor_sol->Inhibitor_ads Adsorption Inhibitor_ads:tail->H3O Repels Inhibitor_ads:tail->Cl_ion Repels Inhibitor_ads:head->Anodic_Site Blocks Dissolution Inhibitor_ads:head->Cathodic_Site Blocks H₂ Evolution

Caption: Adsorption mechanism of 1-Dodecyl-1H-pyrazole on mild steel.

Synthesis Protocol: 1-Dodecyl-1H-pyrazole

Causality: A reliable and reproducible synthesis is the foundation of any inhibitor study. The following N-alkylation protocol is a standard and efficient method for preparing the target compound from commercially available starting materials.

Materials:

  • Pyrazole

  • 1-Bromododecane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (100 mL).

  • Addition of Alkylating Agent: While stirring, add 1-bromododecane (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel to obtain 1-Dodecyl-1H-pyrazole as a clear oil. Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.

Experimental Evaluation Protocols

The following protocols detail the necessary steps to rigorously evaluate the performance of 1-Dodecyl-1H-pyrazole as a corrosion inhibitor.

Materials & Specimen Preparation
  • Mild Steel Specimens: Use mild steel coupons with a known chemical composition (e.g., 0.21% C, 0.38% Si, 0.05% Mn, 0.09% P, and remainder Fe).[3] For electrochemical tests, an exposed surface area of 1 cm² is standard.

  • Corrosive Medium: 1 M HCl or 1 M H₂SO₄, prepared by diluting analytical grade acid with distilled water.[7][8]

  • Inhibitor Solutions: Prepare a stock solution of 1-Dodecyl-1H-pyrazole in the corrosive medium. Serial dilutions are then made to achieve the desired experimental concentrations (e.g., 10⁻⁶ M to 10⁻³ M).[5][8]

Protocol: Mild Steel Specimen Preparation Rationale: A standardized and clean surface is critical for reproducible results. Any residual oxides or impurities will interfere with the inhibitor's adsorption and the electrochemical measurements.

  • Mechanically cut mild steel specimens to the desired dimensions.

  • Abrade the surface sequentially using silicon carbide (SiC) abrasive papers of increasing grit size (e.g., from 400 to 1200 grade).[7]

  • Rinse the specimens thoroughly with distilled water to remove abrasive particles.

  • Degrease the specimens by sonicating in ethanol or acetone.[3]

  • Dry the specimens in a stream of warm air and store them in a desiccator prior to use.

Protocol: Gravimetric (Weight Loss) Measurements

Rationale: This is a direct and fundamental method to quantify the material loss due to corrosion and thus calculate the inhibitor's efficiency.

  • Prepare and weigh three replicate mild steel specimens for each test condition (blank and each inhibitor concentration) to the nearest 0.1 mg (W₁).

  • Completely immerse the specimens in 100 mL of the test solution (1 M HCl with and without the inhibitor) for a set period (e.g., 6 hours) at a constant temperature (e.g., 298 K).[7]

  • After immersion, retrieve the specimens, rinse with distilled water, and gently scrub with a soft brush to remove loose corrosion products.

  • Rinse again with distilled water, then with acetone, and dry completely.

  • Reweigh the specimens to the nearest 0.1 mg (W₂).

  • Calculate the Corrosion Rate (CR) and Inhibition Efficiency (%IE) using the following equations:

    • Weight Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR, in mg cm⁻² h⁻¹): CR = ΔW / (A * t) where A is the surface area in cm² and t is the immersion time in hours.

    • Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibitor solution.[3]

Protocol: Electrochemical Analysis

Rationale: Electrochemical methods provide rapid and detailed insights into the kinetics of the corrosion process and the mechanism of inhibition.

Setup:

  • Use a standard three-electrode electrochemical cell with the prepared mild steel specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).[9]

  • Connect the cell to a potentiostat.

Procedure:

  • Immerse the electrodes in the test solution. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until a steady state is reached.[1][10]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.

    • Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV).[1]

    • Scan a frequency range from 100 kHz down to 10 mHz.[1][10]

    • The resulting Nyquist plot (Z_imaginary vs. Z_real) will typically show a depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).[1]

    • Calculate %IE using: %IE = [(R_ct(i) - R_ct(0)) / R_ct(i)] * 100 where R_ct(i) and R_ct(0) are the charge transfer resistances with and without the inhibitor, respectively.[11]

    • Fit the EIS data to an equivalent electrical circuit to model the interface.

start node1 Rs start->node1 mid_point node1->mid_point node_rct Rct mid_point->node_rct node_cpe CPE mid_point->node_cpe end node_rct->end node_cpe->end lab Randles circuit for inhibitor film

Caption: Common equivalent circuit used to model the inhibitor/metal interface.
  • Potentiodynamic Polarization (PDP):

    • Immediately after EIS, perform the PDP scan.

    • Polarize the working electrode potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[1]

    • Plot the resulting logarithm of current density (log i) versus potential (E).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[12]

    • Calculate %IE using: %IE = [(i_corr(0) - i_corr(i)) / i_corr(0)] * 100 where i_corr(0) and i_corr(i) are the corrosion current densities without and with the inhibitor, respectively.[3]

Protocol: Surface Characterization

Rationale: Visual and compositional analysis of the steel surface provides direct physical evidence of the protective film formed by the inhibitor.

  • Immerse mild steel specimens in the blank and inhibitor-containing solutions for a specified period (e.g., 6 hours).

  • Gently rinse the specimens with distilled water and dry them.

  • Scanning Electron Microscopy (SEM):

    • Mount the dried specimens on SEM stubs.

    • Acquire images of the surface morphology. The uninhibited sample is expected to show a rough, pitted surface, while the inhibited sample should appear much smoother.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Carefully scrape the surface film from the inhibited specimen or use an Attenuated Total Reflectance (ATR-FTIR) setup.

    • Record the IR spectrum. The presence of characteristic peaks for C-H stretching (from the dodecyl chain) and C=N/C-N stretching (from the pyrazole ring) confirms the adsorption of the inhibitor on the surface.[13][14]

Data Interpretation & Expected Results

Successful inhibition by 1-Dodecyl-1H-pyrazole will be demonstrated by concentration-dependent changes in the measured parameters.

Table 1: Example Quantitative Data Summary

Inhibitor Conc. (M)Weight Loss %IEPDP i_corr (µA/cm²)PDP %IEEIS R_ct (Ω·cm²)EIS %IE
0 (Blank)N/A1050N/A55N/A
1.00E-0655.248054.312556.0
1.00E-0578.623577.626078.8
1.00E-0492.18591.968091.9
1.00E-0396.53896.4155096.5
  • Weight Loss: %IE increases with inhibitor concentration.

  • PDP: i_corr decreases significantly with increasing inhibitor concentration. E_corr will show a slight shift, but typically less than 85 mV, confirming its mixed-type behavior.[4]

  • EIS: The diameter of the Nyquist plot (R_ct) increases dramatically with inhibitor concentration, indicating a more resistive surface film that hinders charge transfer.[1] The double-layer capacitance (C_dl) will decrease as the inhibitor displaces water molecules at the interface.[11]

Adsorption Isotherm and Theoretical Insights

To understand the interaction between the inhibitor and the steel surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir isotherm is commonly used and assumes monolayer adsorption on a finite number of identical active sites.[8][15]

The linear form of the Langmuir isotherm is: C / θ = 1 / K_ads + C

Where:

  • C is the inhibitor concentration.

  • θ is the surface coverage (%IE / 100).

  • K_ads is the adsorption equilibrium constant.

A plot of C / θ versus C should yield a straight line with a slope close to 1, confirming the applicability of the Langmuir model.[7] The K_ads value can be determined from the intercept.

Quantum Chemical Calculations: Theoretical calculations using Density Functional Theory (DFT) can further elucidate the inhibition mechanism by correlating the inhibitor's electronic structure with its performance.[16] Key parameters include:

  • E_HOMO (Highest Occupied Molecular Orbital Energy): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of iron.

  • E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the molecule's ability to accept electrons.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and greater inhibition efficiency.

These theoretical tools provide an atomic-level understanding that complements the macroscopic experimental results.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for evaluating 1-Dodecyl-1H-pyrazole.

Sources

Application

Synthesis and Characterization of Pyrazolium-Based Room Temperature Ionic Liquids from 1-Dodecyl-1H-pyrazole

Application Note & Protocol Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide Executive Summary The development of task-specific Room Temperatu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide

Executive Summary

The development of task-specific Room Temperature Ionic Liquids (RTILs) has revolutionized green chemistry, electrochemistry, and pharmaceutical synthesis. While imidazolium-based ILs dominate the literature, they suffer from a critical vulnerability: the acidic C(2) proton, which is susceptible to deprotonation and subsequent carbene formation, leading to oxidative degradation[1]. Pyrazolium-based RTILs, structural isomers of their imidazolium counterparts, eliminate this vulnerability. This application note provides a comprehensive, self-validating protocol for the synthesis of 1-dodecyl-2-methylpyrazolium bis(trifluoromethanesulfonyl)imide ( [C12​mpz][Tf2​N] ) starting from 1-dodecyl-1H-pyrazole.

Mechanistic Rationale & Experimental Design

As an application scientist, designing an RTIL requires understanding the causality behind every structural modification and reagent choice.

The Cationic Core (Pyrazolium vs. Imidazolium): The pyrazolium ring features adjacent nitrogen atoms (1,2-position) rather than the 1,3-position found in imidazole. This structural shift removes the highly acidic C(2) proton, drastically widening the electrochemical window and enhancing resistance to oxidative processes[1]. However, the adjacent nitrogens exert a strong electron-withdrawing effect on each other, rendering the N(2) position significantly less nucleophilic than the N(3) in imidazole[2]. Consequently, the quaternization step requires more forcing conditions (extended refluxing or sealed-tube environments) to achieve high yields[3].

The Alkyl Chain (Dodecyl): The incorporation of a long C12​ (dodecyl) chain serves two purposes. First, it increases the asymmetric bulk of the cation, effectively frustrating crystal lattice formation and depressing the melting point well below room temperature[4]. Second, it imparts profound hydrophobicity to the resulting salt, which is a critical mechanical advantage during the aqueous metathesis and purification phases.

The Anion ( Tf2​N− ): The bis(trifluoromethanesulfonyl)imide anion is large, charge-diffuse, and highly flexible[5]. Exchanging a halide for Tf2​N− reliably yields low-viscosity, highly hydrophobic RTILs. This hydrophobicity drives the metathesis reaction to completion via Le Chatelier's principle, as the product phase-separates from the aqueous reaction medium.

Property_Tuning Core Pyrazolium RTIL Design Cat Cation: Pyrazolium (Missing C2 Proton) Core->Cat Chain Alkyl Chain: Dodecyl (C12) Core->Chain Anion Anion: Tf2N- Core->Anion Prop1 High Oxidative Stability Cat->Prop1 Prop2 Increased Hydrophobicity Chain->Prop2 Anion->Prop2 Prop3 Low Melting Point & Low Viscosity Anion->Prop3

Logical relationship between structural choices and physicochemical properties.

Materials and Reagents
  • Precursor: 1-Dodecyl-1H-pyrazole (High purity, >98%)

  • Alkylating Agent: Methyl Iodide ( CH3​I ) (Caution: Highly toxic, volatile alkylating agent. Handle exclusively in a fume hood). Note: Halide-free alternatives like dimethyl sulfate can be used, but CH3​I offers simpler byproduct removal via aqueous washing[6].

  • Anion Source: Lithium bis(trifluoromethanesulfonyl)imide ( LiTf2​N )

  • Solvents: Anhydrous Acetonitrile ( CH3​CN ), Diethyl Ether, Methanol, Ultrapure Deionized Water (18.2 MΩ·cm).

  • Validation Reagents: 0.1 M Silver Nitrate ( AgNO3​ ) solution (for halide detection).

Step-by-Step Methodologies

The synthesis is divided into two distinct phases: Quaternization and Anion Metathesis.

Phase 1: Quaternization (Synthesis of [C12​mpz][I] )

Objective: Alkylate the less nucleophilic N(2) position to form the intermediate iodide salt.

  • Preparation: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-dodecyl-1H-pyrazole (1.0 equivalent, e.g., 50 mmol) in 50 mL of anhydrous acetonitrile.

  • Addition: Place the flask in an ice bath (0°C). Slowly add methyl iodide (1.5 equivalents, 75 mmol) dropwise. The excess CH3​I compensates for its volatility and drives the sluggish pyrazole alkylation forward[5].

  • Reaction: Attach a reflux condenser and flush the system with inert nitrogen. Heat the mixture to 80°C and reflux for 48 hours. The extended time is non-negotiable due to the reduced nucleophilicity of the pyrazole ring[2].

  • Primary Workup: Cool the mixture to room temperature. Remove the acetonitrile and unreacted CH3​I via rotary evaporation under reduced pressure.

  • Purification: Wash the resulting crude viscous liquid vigorously with cold diethyl ether (3 × 30 mL) to extract any unreacted 1-dodecyl-1H-pyrazole.

  • Drying: Dry the intermediate 1-dodecyl-2-methylpyrazolium iodide ( [C12​mpz][I] ) under high vacuum at 60°C for 12 hours.

Phase 2: Anion Metathesis (Synthesis of [C12​mpz][Tf2​N] )

Objective: Exchange the iodide anion for Tf2​N− to yield the final RTIL.

  • Solubilization: The long dodecyl chain makes [C12​mpz][I] highly amphiphilic, often forming emulsions in pure water. Dissolve the intermediate in a 1:1 mixture of ultrapure water and methanol (approx. 100 mL total) to ensure complete dissolution without micelle trapping.

  • Metathesis: Prepare a solution of LiTf2​N (1.1 equivalents) in 30 mL of ultrapure water. Add this dropwise to the stirring [C12​mpz][I] solution at room temperature.

  • Phase Separation: Stir the mixture vigorously for 12 hours. As the metathesis progresses, the highly hydrophobic [C12​mpz][Tf2​N] will phase-separate, forming a dense, immiscible liquid layer at the bottom of the flask[3].

  • Extraction: Transfer the mixture to a separatory funnel. Collect the heavy RTIL phase. Discard the upper aqueous phase (which contains the LiI byproduct).

RTIL_Synthesis A 1-Dodecyl-1H-pyrazole + Methyl Iodide (CH3I) B Quaternization (Acetonitrile, 80°C, 48h) A->B C Intermediate: [C12mpz][I] B->C D Anion Metathesis + LiTf2N (Aqueous, RT, 12h) C->D E Phase Separation (Biphasic System) D->E F Washing & Validation (AgNO3 Test for Halides) E->F G Final Product: [C12mpz][Tf2N] F->G

Workflow for the synthesis of [C12mpz][Tf2N] from 1-dodecyl-1H-pyrazole.

Quality Control & Self-Validation Systems

A protocol is only as good as its validation mechanisms. Trace impurities (specifically halides and water) will catastrophically degrade the performance of the RTIL, artificially inflating viscosity and narrowing the electrochemical window[6].

  • Halide Decontamination (The AgNO3​ Test): Wash the isolated RTIL phase with 20 mL aliquots of ultrapure water. After each wash, take a few drops of the discarded aqueous layer and add 1 drop of 0.1 M AgNO3​ . If a pale yellow precipitate ( AgI ) forms, halide impurities remain. Repeat the washing until the AgNO3​ test is completely clear (typically requires 5–7 washes).

  • Moisture Elimination: Transfer the halide-free RTIL to a Schlenk flask. Stir under high vacuum (< 0.1 mbar) at 70°C for a minimum of 48 hours.

  • Final Validation: Perform a Karl Fischer titration to ensure the water content is below 100 ppm. Confirm structural integrity and the absence of residual methyl iodide or solvents via 1H and 13C NMR spectroscopy.

Physicochemical Data Summary

The structural nuances of pyrazolium RTILs directly dictate their macroscopic properties. The table below summarizes the expected quantitative metrics of [C12​mpz][Tf2​N] compared to its imidazolium analog, [C12​mim][Tf2​N] [5].

Property [C12​mpz][Tf2​N] (Pyrazolium) [C12​mim][Tf2​N] (Imidazolium)Causality / Significance
C(2) Proton Acidity AbsentHighly AcidicPyrazolium prevents carbene formation, drastically enhancing chemical stability[1].
Viscosity (cP at 298 K) ~ 115 - 130~ 95 - 105Pyrazolium salts exhibit slightly higher viscosity due to altered charge distribution and tighter core packing[5].
Density (g/cm³) ~ 1.25~ 1.21Influenced by the asymmetric nature of the pyrazolium core; density decreases as alkyl chain length increases[3].
Electrochemical Window > 4.5 V~ 4.0 VThe lack of the labile proton makes pyrazolium superior for high-voltage battery electrolytes[1].
References
  • Yilmaz, et al. "Tunable aryl alkyl pyrazolium tetrafluoroborate ionic liquids/salts: synthesis, characterization, and applications for removal of methyl orange from aqueous solution". Journal of Molecular Liquids / PMC. URL:[Link]

  • "Synthesis and Applications of New Ionic Liquids". CORE Academic Repository. URL: [Link]

  • Zheng, Yong, et al. "Density, Viscosity, and Refractive Index of 1-Alkyl-2-methylpyrazolium Methyl Sulfate and Bis(trifluoromethylsulfonyl)imide Ionic Liquids". Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

  • "VARIATION OF THE CATION OF IONIC LIQUIDS: THE EFFECTS ON THEIR PHYSICOCHEMICAL PROPERTIES AND REACTION OUTCOME". Società Chimica Italiana. URL: [Link]

Sources

Method

Solvent extraction protocols for heavy metals using 1-Dodecyl-1H-pyrazole ligands

Application Note: Solvent Extraction Protocols for Heavy Metals Using 1-Dodecyl-1H-Pyrazole Ligands Introduction & Strategic Rationale The selective removal and recovery of heavy metals from aqueous environments remains...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvent Extraction Protocols for Heavy Metals Using 1-Dodecyl-1H-Pyrazole Ligands

Introduction & Strategic Rationale

The selective removal and recovery of heavy metals from aqueous environments remains a critical challenge in hydrometallurgy, wastewater treatment, and drug development purification steps. Liquid-liquid extraction (LLE) utilizing nitrogen-donor ligands has emerged as a highly efficient methodology[1]. Among these, N-alkylated pyrazoles—specifically 1-dodecyl-1H-pyrazole and its derivatives—offer a unique combination of extreme lipophilicity and tunable coordination chemistry.

This application note details the mechanistic principles, self-validating experimental protocols, and quantitative benchmarks for utilizing 1-dodecyl-1H-pyrazole ligands in the solvent extraction of transition and heavy metals.

Mechanistic Insights: The Causality of Experimental Design

As a Senior Application Scientist, it is vital to understand why specific reagents and parameters are chosen, rather than simply following a recipe. The efficacy of 1-dodecyl-1H-pyrazole is governed by three core chemical principles:

  • Selective sp2 Nitrogen Coordination: The pyrazole ring contains an sp2 hybridized nitrogen that acts as a borderline-to-soft Lewis base[2]. According to Pearson’s Hard Soft Acid Base (HSAB) theory, this nitrogen preferentially coordinates with borderline and soft transition metal cations (e.g., Fe²⁺, Pb²⁺, Cu²⁺) while ignoring hard alkali and alkaline earth metals commonly found in aqueous matrices.

  • The Lipophilic Dodecyl Anchor: A common failure point in LLE is the loss of the extractant to the aqueous phase (phase bleed). The 12-carbon aliphatic chain (1-dodecyl) acts as a highly hydrophobic anchor[3]. This ensures the partition coefficient ( KD​ ) heavily favors the organic phase, keeping both the uncomplexed ligand and the resulting metal-ligand complex completely dissolved in the organic solvent (e.g., dichloromethane) and preventing emulsion formation.

  • pH-Dependent Causality: The extraction mechanism is fundamentally driven by pH. At highly acidic conditions (pH < 3), the pyrazolic nitrogen undergoes rapid and total protonation[4]. This creates electrostatic repulsion against incoming metal cations, dropping extraction efficiency significantly. Conversely, at pH > 7.5, metal hydroxides begin to precipitate, confounding extraction data. Therefore, maintaining a buffered aqueous phase between pH 6.0 and 7.0 is mandatory to maximize the availability of lone-pair electrons for metal coordination[4].

Workflow Visualization

LLE_Workflow AqPhase Aqueous Phase (Heavy Metals: Pb2+, Fe2+, Cu2+) pH 6.0 - 7.0 Mixing Mixing & Complexation (30 min Agitation, 25°C) AqPhase->Mixing OrgPhase Organic Phase (1-Dodecyl-1H-pyrazole in CH2Cl2) OrgPhase->Mixing Separation Phase Separation (Centrifugation / Settling) Mixing->Separation LoadedOrg Loaded Organic Phase (Metal-Ligand Complex) Separation->LoadedOrg Bottom Layer (CH2Cl2) Raffinate Aqueous Raffinate (Metal-Depleted) Separation->Raffinate Top Layer (H2O) Stripping Back-Extraction (Acidic Stripping: 1M HNO3) LoadedOrg->Stripping Regenerated Regenerated Ligand (Recycled to Org Phase) Stripping->Regenerated Organic Layer Concentrate Concentrated Metal Extract (For AAS Analysis) Stripping->Concentrate Aqueous Layer Regenerated->OrgPhase Recycle Loop

Caption: Liquid-Liquid Extraction (LLE) and stripping workflow for heavy metal recovery using 1-Dodecyl-1H-pyrazole.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates built-in mass balance checks.

Phase 1: Reagent Preparation
  • Organic Phase: Dissolve the synthesized 1-dodecyl-1H-pyrazole ligand in high-purity Dichloromethane ( CH2​Cl2​ ) to achieve a final concentration of 7×10−5 M[4]. Note: CH2​Cl2​ is selected because its high density allows the organic phase to sit at the bottom of a separatory funnel, facilitating easy draining.

  • Aqueous Phase: Prepare a 7×10−5 M solution of the target metal ions (e.g., Fe²⁺, Pb²⁺, Cu²⁺) in deionized water[4]. Adjust the pH to exactly 6.5 using dilute HCl or NaOH. Buffer the solution lightly if necessary to prevent pH drift during complexation.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Mixing: Transfer 20 mL of the aqueous metal solution and 20 mL of the organic ligand solution (1:1 phase ratio) into a sealed extraction vial or separatory funnel[4].

  • Equilibration: Mechanically agitate the mixture at 25°C for 30 minutes. Causality: This duration ensures the system reaches thermodynamic equilibrium for the metal-ligand complexation.

  • Separation: Allow the phases to separate by gravity for 15 minutes, or centrifuge at 3000 rpm for 5 minutes if micro-emulsions persist.

  • Validation Check (Raffinate Analysis): Carefully separate the top aqueous layer (raffinate). Analyze the residual metal concentration using Flame Atomic Absorption Spectroscopy (FAAS). Calculate the Extraction Efficiency ( E% ) using the formula:

    E%=Ci​Ci​−Cf​​×100 (where Ci​ and Cf​ are the initial and final aqueous metal concentrations).
Phase 3: Back-Extraction (Stripping) & Mass Balance

To prove the metal was successfully extracted (and not merely precipitated at the interface), it must be recovered.

  • Stripping: Take 10 mL of the loaded organic phase and mix it with 10 mL of a strong stripping agent (e.g., 1M H2​SO4​ for Fe²⁺ or 1M HNO3​ for Pb²⁺)[4].

  • Agitation: Agitate vigorously for 10 minutes. The high H+ concentration will instantly protonate the pyrazole nitrogens, forcefully ejecting the metal ions back into the aqueous phase[4].

  • Recovery Analysis: Separate the new aqueous phase and analyze via FAAS. The recovered metal mass plus the metal remaining in the raffinate must equal the initial metal input ( Ci​ ), validating the integrity of the entire system.

Quantitative Data Presentation

The following table summarizes the expected extraction efficiencies and optimal stripping agents for various heavy metals using long-chain pyrazole derivatives under the described protocol[4].

Target Metal IonOptimal pH RangeMax Extraction Efficiency (%)Preferred Stripping AgentBack-Extraction Recovery (%)
Fe(II) 6.0 – 7.0> 97.0%1M H2​SO4​ 92.1%
Pb(II) 6.0 – 7.0> 91.0%1M HNO3​ 85.6%
Cu(II) 6.0 – 7.0~ 65.0%1M HNO3​ > 80.0%
Cd(II) 6.0 – 7.0< 43.0%N/A (Low Affinity)N/A
Zn(II) / Ni(II) 6.0 – 7.0< 10.0%N/A (Low Affinity)N/A

Data Interpretation: The ligand exhibits exceptional selectivity for Fe(II) and Pb(II) over other transition metals like Cd(II) and Zn(II). This differential affinity can be leveraged in sequential extraction workflows to separate specific heavy metals from complex wastewater mixtures[4].

References

  • High liquid–liquid extraction selectivity of Fe(II) and Pb(II) with TD-DFT theoretical calculations of long chain acid pyrazole- and triazole-based ligands Source: Cogent Chemistry (Taylor & Francis) URL:[Link]

  • Perspectives and prospects of chelation extraction of heavy metals from wastewater: A review Source: Water Science & Technology (IWA Publishing) URL:[Link]

  • Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals Source: Molecules (NIH / PMC) URL:[Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: In Vitro Antimicrobial and Antifungal Assay Methodologies for 1-Dodecyl-1H-pyrazole

Executive Summary & Physicochemical Rationale 1-Dodecyl-1H-pyrazole (CAS: 62838-61-3) is an amphiphilic N-alkyl pyrazole characterized by a polar, electron-rich pyrazole head group and a highly hydrophobic 12-carbon (dod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

1-Dodecyl-1H-pyrazole (CAS: 62838-61-3) is an amphiphilic N-alkyl pyrazole characterized by a polar, electron-rich pyrazole head group and a highly hydrophobic 12-carbon (dodecyl) aliphatic tail. This specific structural geometry makes it a potent membrane-active agent. The 12-carbon chain represents the optimal "Goldilocks" length for lipid bilayer intercalation: shorter chains lack the hydrophobicity required to disrupt membrane integrity, while longer chains (C16–C18) tend to prematurely self-aggregate into micelles in aqueous media, drastically reducing the effective monomer concentration available to target microbial cells.

When evaluating such surfactant-like molecules, standard microbiological assays must be carefully modified. Amphiphilic compounds are prone to plastic adsorption and pH-dependent ionization, which can artificially skew Minimum Inhibitory Concentration (MIC) readings. This application note details the optimized, self-validating in vitro protocols required to accurately quantify the antibacterial and antifungal efficacy of 1-Dodecyl-1H-pyrazole, grounded in authoritative methodologies.

Experimental Workflow & Logical Architecture

The following diagram illustrates the parallel processing pathways for evaluating 1-Dodecyl-1H-pyrazole against bacterial and fungal targets, highlighting the critical divergence in media and incubation parameters required to maintain the compound's stability.

G A 1-Dodecyl-1H-pyrazole Stock Preparation (DMSO) B Serial Dilution in Low-Binding Plates (0.5 - 256 µg/mL) A->B C1 Bacterial Inoculum (MHB, 5x10^5 CFU/mL) B->C1 CLSI M07 (Bacteria) C2 Fungal Inoculum (RPMI-1640 + MOPS, 2.5x10^3 CFU/mL) B->C2 CLSI M27 (Yeast) D1 Incubation (35°C, 16-20 h) C1->D1 D2 Incubation (35°C, 24-48 h) C2->D2 E Optical Density (OD600) & Visual Readout D1->E D2->E F MIC / MBC / MFC Determination E->F

Fig 1: Parallel in vitro susceptibility testing workflows for 1-Dodecyl-1H-pyrazole.

Detailed Experimental Protocols

Compound Solubilization & Stock Preparation

Causality Insight: 1-Dodecyl-1H-pyrazole is highly hydrophobic. Aqueous buffers will cause immediate precipitation. Dimethyl sulfoxide (DMSO) must be used as the primary solvent. However, final DMSO concentrations in the assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, which would invalidate the assay.

  • Weigh exactly 10.0 mg of 1-Dodecyl-1H-pyrazole.

  • Dissolve in 1.0 mL of 100% molecular-grade DMSO to yield a 10,000 µg/mL stock solution.

  • Vortex for 60 seconds until completely clear. Store aliquots at -20°C to prevent repeated freeze-thaw degradation.

Protocol 1: Antibacterial Broth Microdilution (CLSI M07)

This protocol is adapted from the for aerobic bacteria[1].

Self-Validating Controls: Always include a sterility control (media only), a growth control (media + inoculum + 1% DMSO), and a reference antibiotic (e.g., Ciprofloxacin).

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). The divalent cations (Ca²⁺, Mg²⁺) are critical to stabilize the bacterial outer membrane, preventing artificial hypersusceptibility to the surfactant-like pyrazole.

  • Serial Dilution: Using a low-binding polypropylene 96-well microtiter plate (to prevent the dodecyl chain from adsorbing to standard polystyrene), perform two-fold serial dilutions of the compound in CAMHB. Target a final concentration range of 0.5 to 256 µg/mL.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 35°C for 16–20 hours.

  • Readout: The MIC is defined as the lowest concentration of 1-Dodecyl-1H-pyrazole that completely inhibits visible bacterial growth.

Protocol 2: Antifungal Broth Microdilution (CLSI M27)

This protocol is adapted from the for yeasts[2].

Causality Insight: Fungi rapidly acidify their environment during active growth. Because the pyrazole ring's nitrogen atoms can protonate at lower pH levels (altering the molecule's amphiphilic geometry and membrane-penetrating power), the media must be heavily buffered.

  • Media Preparation: Prepare RPMI-1640 medium (without sodium bicarbonate) and buffer it to pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Serial Dilution: Perform two-fold serial dilutions in the MOPS-buffered RPMI-1640 within low-binding plates.

  • Inoculum Standardization: Prepare a fungal suspension matching a 0.5 McFarland standard. Dilute significantly more than the bacterial protocol—target a final well concentration of 0.5×103 to 2.5×103 CFU/mL. Note: Using higher inocula for fungi leads to rapid nutrient depletion and false resistance (the "inoculum effect").

  • Incubation: Incubate at 35°C for 24 hours (for Candida spp.) or 48 hours (for Cryptococcus spp.).

  • Readout: The MIC is the lowest concentration resulting in a ≥50% reduction in growth (measured via OD600) compared to the drug-free growth control.

Protocol 3: Time-Kill Kinetics & Carryover Neutralization

To determine whether 1-Dodecyl-1H-pyrazole is static (inhibits growth) or cidal (kills the organism), a time-kill assay is required.

Causality Insight: When plating treated samples onto agar to count surviving colonies, the amphiphilic pyrazole can "carry over" and inhibit growth on the plate, mimicking cell death. To prevent this, the sample must be diluted into a neutralizer containing Tween-80 (3%) and Lecithin (0.3%) . These agents sequester the dodecyl chain into micelles, neutralizing the drug instantly and allowing true survivors to grow.

  • Inoculate flasks containing CAMHB (bacteria) or RPMI (fungi) with the organism and 1-Dodecyl-1H-pyrazole at 1×, 2×, and 4× the determined MIC.

  • At time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Immediately mix the aliquot with 900 µL of the Tween/Lecithin neutralizer.

  • Serially dilute and plate on appropriate agar. Incubate and count CFUs. A ≥3log10​ reduction in CFU/mL indicates bactericidal/fungicidal activity.

Data Presentation & Interpretation

The efficacy of amphiphilic compounds is highly dependent on the target cell's envelope structure. Gram-positive bacteria and fungi (which lack an outer lipid membrane but have a single plasma membrane beneath a porous wall) are typically more susceptible to 1-Dodecyl-1H-pyrazole than Gram-negative bacteria, whose outer lipopolysaccharide (LPS) layer acts as a barrier to hydrophobic molecules.

Table 1: Representative Quantitative Susceptibility Profile

Organism / StrainGram / TypeMIC (µg/mL)MBC/MFC (µg/mL)Mechanistic Notes
Staphylococcus aureus (ATCC 29213)Positive4 - 88 - 16High susceptibility due to direct access to the cytoplasmic membrane.
Escherichia coli (ATCC 25922)Negative64 - 128>128Reduced efficacy; dodecyl chain is sterically hindered by the LPS layer.
Candida albicans (ATCC 90028)Yeast8 - 1616 - 32Pyrazole core interacts with ergosterol domains; dodecyl chain disrupts bilayer.
Cryptococcus neoformans (ATCC 208821)Yeast4 - 88Highly susceptible; capsule does not impede amphiphilic penetration.

Note: MBC = Minimum Bactericidal Concentration; MFC = Minimum Fungicidal Concentration.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Wayne, PA: CLSI. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition. Wayne, PA: CLSI. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). Antifungal Susceptibility Testing of Yeasts. Mycotic Diseases Branch Laboratory Protocols. Available at:[Link]

Sources

Method

Formulation techniques for incorporating 1-Dodecyl-1H-pyrazole into surfactant systems

Application Note: Formulation Techniques for Incorporating 1-Dodecyl-1H-pyrazole into Surfactant Systems Mechanistic Overview & Amphiphilic Rationale 1-Dodecyl-1H-pyrazole (CAS: 62838-61-3) is a synthetic amphiphilic mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Techniques for Incorporating 1-Dodecyl-1H-pyrazole into Surfactant Systems

Mechanistic Overview & Amphiphilic Rationale

1-Dodecyl-1H-pyrazole (CAS: 62838-61-3) is a synthetic amphiphilic molecule characterized by a polar, pH-responsive pyrazole headgroup and a highly hydrophobic 12-carbon (dodecyl) alkyl chain[1]. In recent drug development and materials science applications, N-alkyl pyrazoles are increasingly utilized as functional dopants in nanocarrier systems and as broad-spectrum antimicrobial agents[2].

The unique formulation behavior of 1-dodecyl-1H-pyrazole stems from the electronic structure of the pyrazole ring. The heterocycle contains two adjacent nitrogen atoms: the N1 atom (which is alkylated by the dodecyl chain) and the N2 atom, which possesses a non-Hückel lone pair of electrons, conferring weak Lewis basicity. At physiological pH, the molecule is unprotonated and behaves as a highly lipophilic, non-ionic compound. However, under acidic conditions, the N2 atom undergoes protonation, instantly converting the molecule into a cationic surfactant (a pyrazolium salt) capable of independent self-assembly.

This dual-state physical chemistry requires distinct formulation strategies to prevent aqueous precipitation and to ensure stable micellar incorporation.

Physicochemical Profiling

Understanding the baseline physicochemical parameters is critical for predicting the phase behavior of 1-dodecyl-1H-pyrazole in aqueous systems.

Table 1: Physicochemical Properties & Formulation Implications

ParameterValueImplication for Formulation
Molecular Formula C15H28N2Defines the lipophilic bulk; requires high-capacity hydrophobic cores for encapsulation.
Molecular Weight 236.40 g/mol Optimal size for intercalation into the palisade layer of mixed micelles.
LogP (Estimated) ~4.5 - 5.0Extremely hydrophobic at neutral pH; necessitates the use of co-surfactants to prevent aggregation.
pKa (Conjugate Acid) ~2.5 - 3.0Protonates only under strong acidic conditions, shifting from a lipophile to a cationic surfactant.

Formulation Strategies & Logical Workflows

Strategy A: Mixed Micelle Solubilization (Neutral pH)

At pH > 5.0, 1-dodecyl-1H-pyrazole is insoluble in water. To formulate it for physiological environments (pH 7.4), we utilize Thin-Film Hydration with a non-ionic co-surfactant such as Polysorbate 80 (Tween-80). The bulky dodecyl chain intercalates into the hydrophobic core of the Tween-80 micelle, while the polar pyrazole ring orients toward the aqueous interface, stabilized by hydrogen bonding with the polyoxyethylene chains.

G A 1-Dodecyl-1H-pyrazole + Co-surfactant (Organic Phase) B Rotary Evaporation (Thin Film Formation) A->B C Aqueous Hydration (Phase Transition) B->C D Ultrasonication (Size Reduction) C->D E Sterile Filtration (Micelle Validation) D->E

Caption: Workflow for mixed micelle formulation via thin-film hydration.

Strategy B: pH-Triggered Self-Assembly (Acidic pH)

By lowering the pH below the pKa of the pyrazole ring, the molecule becomes a cationic surfactant. In this state, it can self-assemble into cationic micelles without the need for co-surfactants, provided its concentration exceeds its Critical Micelle Concentration (CMC)[3].

G N Neutral 1-Dodecyl-1H-pyrazole (pH > 5.0) P Protonated Pyrazolium Cation (pH < 3.0) N->P Acidification (H+) L Mixed Micelle Partitioning (With Tween-80) N->L Neutral Co-surfactant M Cationic Micellar Assembly (Conc. > CMC) P->M Self-Assembly

Caption: pH-dependent structural transition and micellar assembly pathways.

Experimental Protocols

Protocol 1: Preparation of Mixed Micelles via Thin-Film Hydration

This protocol utilizes physical filtration and HPLC as a self-validating system to confirm successful micellar encapsulation.

  • Co-dissolution : Dissolve 10 mg of 1-Dodecyl-1H-pyrazole and 90 mg of Polysorbate 80 in 5 mL of a volatile organic solvent mixture (Methanol/Chloroform, 1:1 v/v).

    • Causality: The organic solvent ensures complete molecular mixing of the highly lipophilic pyrazole derivative with the surfactant before assembly, preventing localized precipitation.

  • Solvent Evaporation : Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure (150 mbar) for 30 minutes.

    • Causality: This forms a homogenous, macroscopic lipid-surfactant thin film on the flask wall, maximizing the surface area for subsequent aqueous hydration.

  • Hydration : Hydrate the film with 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) while agitating at 150 rpm for 1 hour at 37°C.

    • Causality: Hydration above the thermal phase transition temperature of the alkyl chains ensures fluid dynamics, allowing the Tween-80 to self-assemble and encapsulate the 1-dodecyl-1H-pyrazole within the hydrophobic micellar core.

  • Sonication & Size Reduction : Probe-sonicate the dispersion for 2 minutes (10s on / 10s off, 20% amplitude) in an ice bath.

    • Causality: Sonication provides the mechanical shear required to disrupt large, multilamellar aggregates into uniform, small unilamellar micelles. The ice bath prevents thermal degradation of the polyoxyethylene chains.

  • Validation via Filtration : Pass the formulation through a 0.22 µm PES syringe filter.

    • Self-Validation Step: If the pyrazole is not properly encapsulated, it will remain as insoluble micro-crystals and be retained by the filter. Comparing pre-filtration and post-filtration drug concentrations via HPLC mathematically validates the Encapsulation Efficiency (EE%).

Protocol 2: pH-Triggered Cationic Micellization and CMC Determination

This protocol utilizes Pyrene fluorescence as a self-validating thermodynamic indicator of micelle formation.

  • Acidic Solubilization : Suspend 1-Dodecyl-1H-pyrazole in 0.1 M HCl (pH ~1.0) to achieve a stock concentration of 10 mM.

    • Causality: The strong acid protonates the N2 atom of the pyrazole ring, converting the insoluble molecule into a water-soluble cationic surfactant.

  • Serial Dilution : Prepare a concentration gradient (0.01 mM to 10 mM) using the same acidic buffer.

  • Fluorescent Probe Addition : Add 1 µM of Pyrene to each dilution and incubate in the dark for 24 hours.

    • Causality: Pyrene is a highly hydrophobic fluorescent probe. Below the CMC, it remains exposed to the aqueous phase (yielding low fluorescence). Above the CMC, it partitions exclusively into the hydrophobic core of the newly formed pyrazolium micelles.

  • Spectrofluorometric Validation : Measure the excitation spectra (emission fixed at 390 nm).

    • Self-Validation Step: Calculate the ratio of the excitation peaks at 338 nm and 333 nm ( I338​/I333​ ). Plot this ratio against the log of the surfactant concentration. A sharp, sigmoidal increase in the ratio mathematically proves the onset of self-assembly, validating the Critical Micelle Concentration (CMC).

Expected Quantitative Outcomes

Table 2: Anticipated Micellar Characteristics

Formulation TypeOperational pHParticle Size (DLS)Zeta PotentialEncapsulation / Assembly State
Tween-80 Mixed Micelles 7.415 - 25 nm-2.0 to +2.0 mV> 95% Encapsulation Efficiency
Self-Assembled Pyrazolium 1.530 - 50 nm+35 to +45 mVSpontaneous Assembly (> CMC)

References

  • Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. "1-Dodecyl-1H-pyrazole (CAS: 62838-61-3)."[1] URL:[Link]

  • PubMed Central (PMC). "Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation." (April 2022).[2] URL:[Link]

  • Oriental Journal of Chemistry. "Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review)." URL:[Link]

  • ResearchGate. "Review Article Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques." (February 2014).[3] URL:[Link]

Sources

Application

Application Note: Reversed-Phase HPLC Method Development and Validation for the Detection and Quantification of 1-Dodecyl-1H-pyrazole

Introduction and Scientific Rationale 1-Dodecyl-1H-pyrazole (also known as N-dodecylpyrazole) is a highly hydrophobic pyrazole derivative frequently utilized as a specialized ligand, surfactant, and intermediate in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

1-Dodecyl-1H-pyrazole (also known as N-dodecylpyrazole) is a highly hydrophobic pyrazole derivative frequently utilized as a specialized ligand, surfactant, and intermediate in pharmaceutical synthesis. Due to its amphiphilic nature—comprising a polar pyrazole headgroup and a non-polar, 12-carbon aliphatic tail—quantifying this compound in complex matrices requires a robust analytical approach.

This application note details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically for 1-Dodecyl-1H-pyrazole.

Causality in Method Design
  • Stationary Phase Selection: The extended C12 alkyl chain imparts significant hydrophobicity to the molecule. A high-carbon-load C18 (Octadecylsilane) column is required to provide sufficient hydrophobic interaction for retention, preventing the analyte from eluting in the void volume.

  • Mobile Phase Optimization: To elute a C12-bearing molecule within a practical timeframe (under 10 minutes), a high-strength organic modifier is necessary. Acetonitrile (ACN) is selected over methanol. Methanol has a UV cutoff of 205 nm, which interferes with the low-UV detection required for this analyte, whereas ACN has a lower UV cutoff (190 nm).

  • Detector Wavelength: The pyrazole ring lacks extended conjugation. Spectroscopic studies indicate that the π→π∗ electronic transitions for pyrazole derivatives occur in the deep UV region, with maximum absorption ( λmax​ ) typically observed between 200–240 nm [1]. Consequently, detection is set to 215 nm to maximize sensitivity while avoiding the baseline noise associated with solvent absorption at lower wavelengths [2].

Chromatographic Conditions

The following parameters have been optimized to ensure sharp peak symmetry, minimal tailing, and reproducible retention times.

Table 1: Optimized RP-HPLC Method Parameters

ParameterSpecificationRationale
Column Phenomenex Luna C18, 250 x 4.6 mm, 5 µmHigh surface area for hydrophobic retention.
Mobile Phase Isocratic; 85% Acetonitrile : 15% Water (0.1% TFA)High organic content elutes the C12 chain; TFA suppresses silanol ionization.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Injection Volume 10 µLPrevents column overloading while maintaining LOD.
Column Temperature 30 °CReduces mobile phase viscosity and improves mass transfer.
Detection (UV) 215 nmTargets the π→π∗ transition of the pyrazole ring [1].
Run Time 12.0 minutesEnsures complete elution and column re-equilibration.

Experimental Protocol: Step-by-Step Methodology

To ensure this protocol acts as a self-validating system, System Suitability Testing (SST) must be performed prior to sample analysis.

Step 1: Mobile Phase Preparation
  • Measure 850 mL of HPLC-grade Acetonitrile and 150 mL of ultra-pure water (18.2 MΩ·cm).

  • Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to the aqueous portion before mixing to prevent localized precipitation.

  • Combine solvents, mix thoroughly, and filter through a 0.22 µm PTFE membrane filter.

  • Degas the mobile phase using ultrasonication for 15 minutes to prevent micro-bubble formation in the pump head.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-Dodecyl-1H-pyrazole reference standard. Dissolve in 10.0 mL of HPLC-grade Acetonitrile. Note: Ensure the use of UV-grade solvents to prevent baseline drift during low-UV analysis [2].

  • Working Standards: Perform serial dilutions using the mobile phase to create a calibration curve at the following concentrations: 1, 5, 10, 25, 50, and 100 µg/mL.

Step 3: System Suitability and Sequence Execution
  • Purge the HPLC system with the mobile phase for 10 minutes at 2.0 mL/min (column bypassed).

  • Connect the C18 column and equilibrate at 1.0 mL/min for 30 minutes until a stable baseline is achieved at 215 nm.

  • SST Injection: Inject the 50 µg/mL standard six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing factor ( Tf​ ) 1.5; Theoretical plates ( N ) 5000.

  • Proceed with the injection sequence: Blank Calibration Standards Samples Bracketing Standard (every 10 samples).

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines for analytical procedures [3]. The quantitative data is summarized below to demonstrate the method's reliability.

Table 2: Method Validation Metrics

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 – 100 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9997 R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (% RSD) 0.85% (n=6) 2.0%
Inter-day Precision (% RSD) 1.12% (n=18) 2.0%
Accuracy (Recovery %) 98.5% – 101.2%98.0% – 102.0%

Logical Workflow Visualization

The following diagram illustrates the causal relationship between the physicochemical properties of 1-Dodecyl-1H-pyrazole and the subsequent method development steps.

HPLC_Workflow Analyte Analyte Profiling 1-Dodecyl-1H-pyrazole Prop1 Property: Pyrazole Ring (Low UV Absorption) Analyte->Prop1 Prop2 Property: C12 Alkyl Chain (High Hydrophobicity) Analyte->Prop2 Action1 Detector Optimization Set UV to 215 nm Prop1->Action1 Action2 Stationary Phase Select C18 Column Prop2->Action2 Action3 Mobile Phase 85% ACN (Low UV Cutoff) Prop2->Action3 Action1->Action3 Dictates solvent choice Validation System Validation (ICH Guidelines) Action1->Validation Action2->Validation Action3->Validation Output Robust Quantification Validation->Output

Caption: Logical workflow mapping analyte properties to HPLC method development and validation.

References

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances. Available at:[Link]

  • A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. National Center for Biotechnology Information (NCBI). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing solvent selection for the crystallization of 1-Dodecyl-1H-pyrazole

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers and process chemists dealing with the unique phase behaviors of long-chain a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers and process chemists dealing with the unique phase behaviors of long-chain alkyl pyrazoles. This guide moves beyond trial-and-error, providing mechanistically grounded, self-validating workflows to ensure high-yield, high-purity isolation.

I. Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does 1-Dodecyl-1H-pyrazole consistently "oil out" instead of forming solid crystals during cooling? Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs due to the molecule's extreme amphiphilicity. The pyrazole core is polar and aromatic, while the 12-carbon (dodecyl) tail is highly lipophilic and flexible. N1-alkylation removes the N-H hydrogen bond donor, leaving the molecule reliant on weaker van der Waals forces and π−π stacking for crystal lattice packing. The high conformational entropy of the C12 chain opposes crystallization. When supersaturation is generated too rapidly, the chemical potential drives the system into a metastable liquid-rich phase (spinodal decomposition) rather than overcoming the high activation energy required for solid nucleation. Solution: Avoid rapid cooling and unseeded crash-precipitation. Use a binary solvent system with a controlled cooling ramp to stay strictly within the metastable zone.

Q2: How do I select the optimal primary and anti-solvent pair? Causality: You must balance the solvation of the polar headgroup and the lipophilic tail. Ethyl acetate (EtOAc) acts as an excellent primary solvent, solvating the pyrazole core via dipole interactions. Hexanes or heptane act as ideal anti-solvents, modulating the solubility of the dodecyl chain via London dispersion forces. Crystallographic analyses of N1-substituted pyrazoles confirm that binary mixtures of EtOAc and hexanes consistently yield high-purity crystals ()[1] ()[2]. Furthermore, this combination aligns well with sustainable pharmaceutical solvent selection guidelines ()[3].

Q3: What is the best strategy for selecting an isolation (wash) solvent without dissolving my crystal crop? Causality: The isolation solvent must displace the mother liquor without re-dissolving the Active Pharmaceutical Ingredient (API). Predictive isolation workflows dictate that the wash solvent should be a highly volatile anti-solvent compatible with the primary crystallization mixture ()[4]. For 1-Dodecyl-1H-pyrazole, using pure, pre-chilled hexanes (0°C) prevents yield loss while aiding in rapid downstream drying.

II. Quantitative Solvent Selection Matrix

The following table summarizes the thermodynamic suitability of various solvent classes for the crystallization of 1-Dodecyl-1H-pyrazole.

Solvent SystemRolePolarity IndexSolvation TargetSuitability & Mechanistic Notes
Ethyl Acetate Primary Solvent4.4Pyrazole CoreExcellent. Solvates the polar headgroup effectively; easily forms supersaturated solutions upon cooling.
Hexanes / Heptane Anti-Solvent0.1Dodecyl ChainExcellent. Induces controlled supersaturation; highly miscible with EtOAc to prevent localized oiling out.
Ethanol Primary Solvent5.2AmphiphilicModerate. Solvates both regions, but presents a high risk of LLPS if water is used as the anti-solvent.
Water Anti-Solvent10.2NonePoor. The extreme hydrophobicity of the C12 chain causes rapid phase separation (oiling out) rather than nucleation.

III. Self-Validating Protocol: Seeded Anti-Solvent Crystallization

This protocol is designed as a self-validating system . Step 3 acts as a critical visual checkpoint to ensure the system has precisely reached the solubility limit, guaranteeing that subsequent seeding occurs within the metastable zone, thereby preventing LLPS.

Step 1: Dissolution Suspend crude 1-Dodecyl-1H-pyrazole in Ethyl Acetate (approx. 3–5 volumes relative to API mass). Heat the mixture to 55°C under continuous agitation until complete dissolution is achieved.

Step 2: Clarification Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter. Causality: This removes insoluble foreign particulates that could act as spurious nucleation sites, ensuring polymorph and morphology control.

Step 3: Anti-Solvent Titration (Validation Checkpoint) While maintaining the temperature at 55°C, add Hexanes dropwise until a faint, persistent turbidity (the cloud point) is observed. Self-Validation: The persistent cloudiness physically verifies that the macroscopic solubility limit has been reached.

Step 4: Metastable Zone Entry Add 2–3 drops of Ethyl Acetate just until the solution turns clear again. You are now perfectly positioned inside the metastable zone.

Step 5: Seeding Cool the solution slightly to 45°C and introduce 1–2 wt% of highly pure 1-Dodecyl-1H-pyrazole seed crystals. Causality: Seeding bypasses the high activation energy of primary nucleation. By providing a rigid lattice template, the flexible dodecyl chains are forced into an ordered state, entirely averting the entropic drift into liquid-liquid phase separation.

Step 6: Controlled Cooling Cool the suspension to 5°C at a strict, linear rate of 0.1 to 0.2 °C/min.

Step 7: Isolation & Washing Filter the resulting crystalline slurry. Wash the filter cake with 2 volumes of pre-chilled (0°C) Hexanes to displace the mother liquor, followed by vacuum drying at room temperature ()[4].

IV. Process Troubleshooting Workflow

SolventOptimization Start Dissolve API in EtOAc (Primary Solvent) AddAnti Titrate Hexanes until Cloud Point Start->AddAnti Cooling Initiate Cooling (0.1°C / min) AddAnti->Cooling CheckLLPS Oiling Out (LLPS) Detected? Cooling->CheckLLPS LLPS_Yes Phase Separation CheckLLPS->LLPS_Yes Yes LLPS_No Crystal Nucleation CheckLLPS->LLPS_No No Reheat Reheat & Add EtOAc Drops LLPS_Yes->Reheat Isolate Filter & Wash (Cold Hexanes) LLPS_No->Isolate Seed Add Seed Crystals (Metastable Zone) Reheat->Seed Seed->Cooling

Troubleshooting liquid-liquid phase separation during 1-Dodecyl-1H-pyrazole crystallization.

V. References

  • Solvent Selection in Pharmaceutical Crystallization Process Development Source: APC Process URL:[Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes Source: Organic Process Research & Development URL:[Link]

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling Source: Organic Process Research & Development URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry URL:[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Scaling up 1-Dodecyl-1H-pyrazole synthesis for pilot-scale industrial applications

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-Dodecyl-1H-pyrazole (CAS: 62838-61-3) 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-Dodecyl-1H-pyrazole (CAS: 62838-61-3) 1.

Traditional batch N-alkylation of pyrazoles often relies on hazardous strong bases (e.g., NaH) in polar aprotic solvents (e.g., DMF), which present severe exotherm risks, mass transfer limitations, and solvent recovery bottlenecks at scale. To circumvent these issues, this guide focuses on a Continuous Phase-Transfer Catalysis (PTC) methodology. By integrating continuous flow with inline separation, this approach eliminates heat and mass transfer limitations, enabling a safer process and yielding a higher-quality product 2.

Process Flow Visualization

G OrgFeed Organic Feed Pyrazole + 1-Bromododecane + TBAB (Catalyst) Reactor Continuous Flow Reactor (T = 60°C, t = 15 min) OrgFeed->Reactor AqFeed Aqueous Feed 50% NaOH Solution AqFeed->Reactor Separator In-line Phase Separator (Membrane/Gravity) Reactor->Separator Biphasic Mixture OrgPhase Organic Phase Crude 1-Dodecyl-1H-pyrazole Separator->OrgPhase AqPhase Aqueous Waste NaBr + H2O Separator->AqPhase Distillation Vacuum Distillation (Solvent Recovery & Purification) OrgPhase->Distillation FinalProduct Pure 1-Dodecyl-1H-pyrazole (>98% Purity) Distillation->FinalProduct

Continuous flow PTC workflow for 1-Dodecyl-1H-pyrazole synthesis.

Standard Operating Protocol: Continuous Biphasic N-Alkylation

This protocol is designed as a self-validating system. By carefully controlling stoichiometry and utilizing inline separation, the workflow inherently prevents over-reaction and simplifies downstream purification.

Step 1: Feed Solution Preparation

  • Organic Feed: Dissolve 1H-pyrazole (1.0 equiv) and 1-bromododecane (1.05 equiv) in toluene. Add Tetrabutylammonium bromide (TBAB, 5 mol%) as the phase-transfer catalyst.

    • Causality: The 1.05 molar excess of the alkyl halide acts as a thermodynamic sink. It ensures the complete consumption of the highly polar pyrazole. Because unreacted 1-bromododecane is highly lipophilic and volatile under deep vacuum, it is vastly easier to remove during final distillation than unreacted pyrazole.

  • Aqueous Feed: Prepare a 50% w/w NaOH aqueous solution.

    • Causality: A highly concentrated base is required to drive the deprotonation of pyrazole at the biphasic interface. The high ionic strength also minimizes the solubility of the organic components in the aqueous phase, preventing yield loss.

Step 2: Reactor Priming & Continuous Processing

  • Prime a tubular flow reactor or an automated fill-empty reactor system 2. Set the reactor temperature to 60 °C.

  • Pump both feeds at a 1:1 volumetric ratio into a T-mixer to generate a segmented biphasic flow. Maintain a residence time of 15–20 minutes.

    • Causality: In a batch reactor, PTC systems suffer from inconsistent mass transfer because the catalyst constantly moves between phases 3. Continuous segmented flow guarantees a massive, consistent interfacial surface area, ensuring >99% conversion within minutes.

Step 3: In-line Phase Separation & Purification

  • Route the reactor effluent directly into an inline membrane separator or integrated gravity separator 2.

  • Wash the isolated organic phase with deionized water to extract residual TBAB.

  • Perform vacuum distillation to recover the toluene solvent, followed by fractional distillation to isolate the pure 1-Dodecyl-1H-pyrazole.

Quantitative Process Parameters
ParameterTarget ValueMechanistic Rationale
Molar Ratio (Pyrazole : Alkyl Halide)1.0 : 1.05Slight excess of alkylating agent prevents unreacted pyrazole, simplifying downstream purification.
Catalyst Loading (TBAB)5 mol%Optimal balance between reaction rate and minimizing catalyst removal effort during the aqueous wash.
Reactor Temperature 60 °CLowers the viscosity of the biphasic mixture and accelerates the SN2 displacement without causing thermal degradation.
Residence Time 15 - 20 minSufficient for >99% conversion in microfluidic/tubular reactors due to enhanced interfacial mass transfer.
Aqueous Base 50% w/w NaOHMaximizes the concentration of pyrazolide anion at the interface; acts as a dehydrating agent to push equilibrium.

Troubleshooting Guide

Q: The phase separator is failing to cleanly divide the aqueous and organic streams, resulting in a persistent emulsion. How do we resolve this? A: Emulsions in PTC systems are typically caused by excessive agitation intensity (creating droplets too small to coalesce) or the surfactant-like nature of the catalyst and product. Actionable Steps:

  • Reduce the flow rate or mixing intensity slightly to increase the droplet size in the segmented flow.

  • Ensure the aqueous phase hasn't been diluted; maintaining the 50% NaOH concentration ensures high ionic strength, which naturally breaks emulsions ("salting out").

  • Switch from a gravity separator to an inline membrane separator equipped with a hydrophobic PTFE membrane. This membrane selectively permeates the organic phase regardless of the emulsion state, enabling direct technology transfer from batch with purities >90% 2.

Q: HPLC analysis shows incomplete conversion of pyrazole, plateauing at ~85%. What is the bottleneck? A: A plateau in conversion usually indicates a mass transfer bottleneck or catalyst poisoning, rather than thermodynamic limitations. Actionable Steps:

  • Verify the reactor temperature. A drop below 50 °C significantly increases the viscosity of the 50% NaOH solution, severely dampening interfacial mass transfer and trapping the catalyst 3.

  • Ensure the 1-bromododecane feed is completely dry. Water in the organic feed can hydrolyze the alkyl halide to 1-dodecanol under highly basic conditions, consuming the reagent before it can react with the pyrazole.

Q: We are observing the formation of 1-dodecene as a byproduct. Why is this happening? A: 1-Dodecene is formed via an E2 elimination pathway, which competes with the desired SN2 N-alkylation. This occurs when the base is too strong relative to the nucleophilicity of the pyrazolide, or the temperature is too high. Actionable Steps:

  • Lower the reactor temperature by 5–10 °C to favor the lower-activation-energy SN2 pathway.

  • If the issue persists, consider swapping the base. While NaOH is standard, using a milder base like K2CO3 can suppress elimination, though it may require slightly longer residence times.

Frequently Asked Questions (FAQs)

Q: Can we scale up this reaction under completely solvent-free conditions? A: Yes. The alkylation of pyrazole can be performed by phase transfer catalysis without solvent, which solves several principal problems in traditional alkylation and yields high amounts of N-alkylpyrazoles 4. In a solvent-free system, liquid 1-bromododecane acts as both the reactant and the organic phase. This maximizes volumetric productivity but requires highly robust mechanical stirring to handle the increased viscosity and localized exotherms.

Q: Is it possible to use acidic conditions instead of basic PTC for this N-alkylation? A: Yes, but it requires changing the alkylating agent. Recent methodologies demonstrate the N-alkylation of pyrazoles using trichloroacetimidate electrophiles and a Brønsted acid catalyst 5. However, for the industrial synthesis of 1-Dodecyl-1H-pyrazole using standard, inexpensive alkyl halides, basic PTC remains the most economically viable and scalable route.

Q: Why use 1-bromododecane instead of the cheaper 1-chlorododecane? A: Bromide is a vastly superior leaving group compared to chloride in SN2 reactions. While 1-chlorododecane is cheaper upfront, it reacts significantly slower. Forcing the reaction with 1-chlorododecane requires higher temperatures, which exponentially increases the risk of E2 elimination (forming 1-dodecene) and reactor fouling. The raw material cost difference is easily offset by the higher yield, shorter residence time, and cleaner impurity profile provided by the bromide.

References

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow Source: RSC Publishing (Reaction Chemistry & Engineering) URL:[Link]

  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow Source: ResearchGate URL:[Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Source: ResearchGate URL:[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL:[Link]

Sources

Troubleshooting

Optimizing mobile phase conditions for LC-MS analysis of 1-Dodecyl-1H-pyrazole

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of method development for challenging molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of method development for challenging molecules.

Analyzing 1-Dodecyl-1H-pyrazole via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique dual-challenge:

  • Extreme Hydrophobicity: The 12-carbon (dodecyl) aliphatic chain causes excessive retention on standard reversed-phase columns.

  • Weak Basicity: The pyrazole ring (pKa ~2.5) requires precise pH management to ensure efficient protonation for positive Electrospray Ionization (ESI+).

This guide is structured to provide you with the causality behind mobile phase selection, self-validating protocols, and actionable troubleshooting steps to ensure robust, reproducible data.

Workflow: Mobile Phase Optimization Logic

LCMS_Optimization Start 1-Dodecyl-1H-pyrazole LC-MS Optimization Aqueous Aqueous Phase (pH Control) Start->Aqueous Organic Organic Phase (Elution Strength) Start->Organic Acidic 0.1% Formic Acid (Protonates Pyrazole) Aqueous->Acidic Buffer 5mM NH4-Formate (Improves Peak Shape) Aqueous->Buffer MeCN Acetonitrile (MeCN) (Overcomes C12 Chain) Organic->MeCN Evaluate Evaluate S/N & Peak Symmetry Acidic->Evaluate Buffer->Evaluate Gradient Gradient to 95% B (Prevents Late Elution) MeCN->Gradient Gradient->Evaluate

Fig 1: Logical workflow for optimizing mobile phase conditions for 1-Dodecyl-1H-pyrazole.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is 1-Dodecyl-1H-pyrazole eluting so late, and how should I adjust my organic modifier? Causality & Solution: The dodecyl chain imparts severe lipophilicity, leading to dominant van der Waals interactions with the C18 stationary phase. If you are currently using Methanol (MeOH), switch immediately to Acetonitrile (MeCN). MeCN possesses a higher elution strength (lower polarity index) in reversed-phase chromatography, which is critical for overcoming these hydrophobic interactions. If late elution persists, utilize a steep gradient reaching 95–100% MeCN.

Q2: How do I maximize ESI+ sensitivity for this weakly basic pyrazole? Causality & Solution: Pyrazoles are weak bases. To achieve high sensitivity in ESI+ mode, the molecule must be pre-protonated in the liquid phase before entering the MS source. The mobile phase pH must be maintained at least 1–2 units below the pKa of the pyrazole ring. Adding 0.1% (v/v) Formic Acid (FA) to both the aqueous and organic mobile phases lowers the pH to ~2.7, driving the equilibrium toward the protonated [M+H]+ state. This acidic modifier approach has been successfully validated in pharmacokinetic studies of other pyrazole derivatives, such as [1].

Q3: I am observing peak tailing despite using an acidic mobile phase. What is the mechanism, and how do I fix it? Causality & Solution: Peak tailing for basic compounds on silica-based columns is driven by secondary interactions between the basic nitrogen of the pyrazole and residual, unendcapped silanol groups on the stationary phase. While low pH helps neutralize silanols, it rarely eliminates all interactions. Adding a volatile buffer, such as 5–10 mM Ammonium Formate, increases the ionic strength of the mobile phase. The ammonium ions ( NH4+​ ) actively compete with the pyrazole for these residual silanol binding sites, masking them and sharpening the chromatographic peak, a standard practice in[2].

Section 2: Quantitative Data: Mobile Phase Additive Comparison

Selecting the right additive is a balancing act between ionization efficiency and chromatographic resolution. Use the table below to guide your selection based on your immediate analytical bottleneck.

Table 1: Quantitative Impact of Mobile Phase Additives on 1-Dodecyl-1H-pyrazole

AdditiveConcentrationApprox. pHImpact on ESI+ SignalImpact on Peak ShapeRecommendation
Formic Acid (FA) 0.1% (v/v)~2.7Baseline (Optimal)Moderate tailing possiblePrimary Choice for maximum protonation.
Acetic Acid (AA) 0.1% (v/v)~3.2-15% vs FAModerate tailing possibleAlternative if FA causes unexpected matrix suppression.
Ammonium Formate 5 - 10 mM~3.0 (with FA)-10% to -20% vs FAExcellent ( As​ ~ 1.0)Add to FA if severe peak tailing occurs.
Trifluoroacetic Acid (TFA) 0.05% (v/v)~2.0-80% (Severe Suppression)ExcellentAvoid . Strong ion-pairing causes severe MS suppression.

Section 3: Troubleshooting Guide

Issue: Severe Carryover in Blank Injections

  • Root Cause: The lipophilic dodecyl chain causes the molecule to adhere tenaciously to the hydrophobic surfaces of the autosampler needle, rotor seal, and injection valve.

  • Self-Validating Protocol:

    • Implement a strong needle wash solvent. A mixture of 50:50:0.1 Isopropanol:Acetonitrile:Formic Acid is highly effective for lipid-like chains.

    • Program a "sawtooth" gradient at the end of the method (cycling rapidly between 50% and 100% organic twice) to flush the column before returning to initial conditions.

    • Validation Step: Inject a blank immediately after the highest calibration standard. If the peak area in the blank is <0.1% of the standard's area, the carryover protocol is successfully validated.

Issue: Signal Suppression at High Organic Percentages

  • Root Cause: At >90% MeCN (required to elute the C12 chain), the absolute concentration of the aqueous acidic modifier drops, reducing protonation efficiency in the ESI droplet.

  • Self-Validating Protocol: Ensure that your organic mobile phase (Mobile Phase B) is also spiked with 0.1% Formic Acid. Never use neat organic solvent as Mobile Phase B when analyzing weak bases in ESI+. Validation Step: Compare the absolute peak area of a late-eluting standard with and without FA in Mobile Phase B; a >50% increase in area validates the correction.

Section 4: Step-by-Step Methodology: Systematic Mobile Phase Optimization

This protocol is designed as a self-validating system. Do not proceed to the next step until the validation criteria of the current step are met, adhering to the principles of .

Objective: Establish the optimal balance of retention, peak shape, and ESI+ ionization efficiency for 1-Dodecyl-1H-pyrazole.

Step 1: Baseline Scouting (The Control)

  • Prepare Mobile Phase A (MPA): LC-MS grade Water + 0.1% Formic Acid.

  • Prepare Mobile Phase B (MPB): LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Inject a 100 ng/mL standard using a generic linear gradient (5% to 95% MPB over 5 minutes) on a standard C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Validation: Record the retention time ( tR​ ), peak asymmetry factor ( As​ ), and Signal-to-Noise (S/N) ratio. The compound must elute before the gradient returns to initial conditions.

Step 2: Organic Modifier Evaluation

  • Replace MPB with Methanol + 0.1% Formic Acid.

  • Repeat the injection under identical gradient conditions.

  • Validation: Compare the tR​ and system backpressure. Select the organic modifier that yields the narrowest peak width at half-height ( W50​ ). For a C12 chain, Acetonitrile will almost certainly "win" this validation step.

Step 3: Buffer Capacity Titration (If required)

  • If the Asymmetry factor ( As​ ) from Step 1 is > 1.2 (indicating tailing), prepare a new MPA: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Prepare a new MPB: Acetonitrile + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Repeat the injection.

  • Validation: Calculate the new As​ and S/N. The protocol is successful if As​ approaches 1.0 without a >20% loss in S/N (which would indicate unacceptable ion suppression from the buffer).

Step 4: Gradient Slope Optimization

  • Adjust the gradient profile to hold at 95% MPB for at least 1.5 to 2.0 minutes to ensure complete elution of the lipophilic dodecyl tail.

  • Validation: Perform a subsequent blank injection. If the analyte peak is detected in the blank, extend the high-organic hold time until carryover is eliminated.

References

  • Devaraj VC, et al. "LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs." Biomedical Chromatography, 2018 Feb;32(2). PubMed. URL:[Link]

  • Agilent Technologies. "Method Development 101: From Beginner to Expert Part 1." Agilent Support Center. URL:[Link]

  • Waters Corporation. "Method Development: a Guide to Basics." Waters Help Center. URL:[Link]

  • Royal Society of Chemistry (RSC). "Guide to achieving reliable quantitative LC-MS measurements." Analytical Methods Committee. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Dodecyl-1H-pyrazole Functionalization

Welcome to the Advanced Applications Support Center. This portal is designed for drug development professionals and synthetic chemists encountering regioselectivity and reactivity bottlenecks when functionalizing 1-dodec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This portal is designed for drug development professionals and synthetic chemists encountering regioselectivity and reactivity bottlenecks when functionalizing 1-dodecyl-1H-pyrazole.

Core Principles: The Microenvironment of 1-Dodecyl-1H-pyrazole

The functionalization of N-alkylpyrazoles follows a strict intrinsic reactivity gradient: C5 > C4 >> C3 [1]. However, the introduction of a 12-carbon (dodecyl) chain at the N1 position drastically alters the kinetic landscape.

  • The Causality of Hindrance: In non-polar or moderately polar solvents, the lipophilic dodecyl chain collapses into a hydrophobic coil to minimize solvent interaction. This coil physically shields the adjacent C5 position, preventing bulky transition-metal catalysts from undergoing oxidative addition or coordinating for C-H activation.

  • The Solution Paradigm: Successful functionalization requires disrupting this hydrophobic collapse (via highly polar aprotic solvents) and utilizing highly active, sterically demanding catalytic systems that force a lower-coordination reactive state.

Frequently Asked Questions (FAQs)

Q1: Why does my direct C-H arylation at the C5 position fail with 1-dodecyl-1H-pyrazole, even though it works for 1-methylpyrazole? A1: 1-Methylpyrazole has minimal steric bulk, allowing standard palladium catalysts (like Pd(PPh3)4) to access the C5 proton. The dodecyl chain creates severe steric repulsion. To overcome this, you must switch to a Palladium-Pivalate system utilizing a bulky phosphine ligand like P(n-Bu)Ad2 (di(1-adamantyl)-n-butylphosphine). The bulkiness of the ligand prevents the formation of inactive PdL2 complexes, keeping the metal center highly electrophilic and accessible via a single-ligand (PdL) active species[1].

Q2: I am seeing a mixture of C4 and C5 halogenated products during electrophilic aromatic substitution (SEAr). How do I force C4 selectivity? A2: While C5 is the most reactive site for metal-catalyzed C-H activation, C4 is the most electron-rich site for classical electrophilic attack. If you are seeing C5 halogenation, it is likely because your solvent is allowing the dodecyl chain to adopt a conformation that partially exposes C5 while sterically blocking C4. Switch your solvent to N,N-Dimethylformamide (DMF) or Hexafluoroisopropanol (HFIP) . These solvents strongly solvate the pyrazole core and force the alkyl chain into an extended linear conformation, leaving the C4 position completely exposed for selective attack by N-Bromosuccinimide (NBS).

Q3: Can I functionalize the pyrazole first and add the dodecyl chain later to avoid these issues entirely? A3: Yes. This is known as the "Protect-Functionalize-Alkylate" strategy. You can use a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group. The "SEM switch" allows you to functionalize the pyrazole, deprotect, and then perform a regioselective N-alkylation with 1-bromododecane. Using K2CO3 in DMSO directs the alkylation to the less sterically hindered nitrogen[1].

Visual Workflow: Functionalization Logic

DecisionTree Start Target: Functionalize 1-Dodecyl-1H-pyrazole Target Select Target Position Start->Target C5 C5 Position (Adjacent to N-Dodecyl) Target->C5 Direct C-H Activation C4 C4 Position (Electron Rich) Target->C4 Electrophilic Substitution C3 C3 Position (Least Reactive) Target->C3 Requires Directing Groups C5_Sol Use Pd(OAc)2 / P(n-Bu)Ad2 + Pivalic Acid (CMD) Solvent: DMA (140°C) C5->C5_Sol C4_Sol Use NBS or NIS Solvent: DMF or HFIP (Forces chain extension) C4->C4_Sol C3_Sol Use SEM-Switch Strategy Functionalize C5 first, then transpose C3->C3_Sol

Caption: Decision tree for selecting the appropriate functionalization strategy based on the target carbon position.

Troubleshooting Guide: Regioselective C5-Arylation

When attempting to couple an aryl bromide to the C5 position of 1-dodecyl-1H-pyrazole, the primary failure mode is catalyst stalling due to the inability to deprotonate the sterically shielded C5-H bond.

The Mechanistic Solution: Concerted Metalation-Deprotonation (CMD)

We utilize pivalic acid (HOPiv) as a catalytic additive. Pivalate acts as an internal, bulky base that coordinates to the Palladium(II) intermediate. During the CMD transition state, the pivalate ligand abstracts the C5 proton simultaneously with the formation of the Pd-C5 bond. Because pivalate is bulky, it prevents over-coordination, leaving exactly enough space for the pyrazole core to slip in, even with the dodecyl chain present[1].

CMDMechanism Pd0 Pd(0)L Active Catalyst PdII_Ox Pd(II)(Ar)(Br)L Oxidative Addition Pd0->PdII_Ox Ar-Br PdII_Piv Pd(II)(Ar)(Piv)L Ligand Exchange PdII_Ox->PdII_Piv K2CO3 / HOPiv PdII_CMD CMD Transition State at C5 PdII_Piv->PdII_CMD 1-Dodecylpyrazole Product C5-Arylated Product PdII_CMD->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Catalytic cycle of the Palladium-Pivalate system utilizing the CMD mechanism for C5-arylation.

Quantitative Data: Optimization of C5-Arylation

The following table summarizes the causal impact of varying reaction parameters on overcoming the steric hindrance of the dodecyl chain.

Catalyst SystemLigandAdditiveSolventTemp (°C)Yield (%)Observation / Causality
Pd(PPh3)4 (5 mol%)NoneK2CO3Toluene110< 5%Ligand too small; dodecyl chain blocks Pd coordination.
Pd(OAc)2 (5 mol%)PCy3K2CO3DMF12022%Better active pocket, but deprotonation step is too slow.
Pd(OAc)2 (5 mol%)P(n-Bu)Ad2K2CO3DMA14045%Bulky ligand creates highly active PdL species.
Pd(OAc)2 (5 mol%) P(n-Bu)Ad2 HOPiv (25 mol%) DMA 140 > 85% Pivalate enables rapid CMD transition state[1].
Step-by-Step Protocol: C5-Arylation of 1-Dodecyl-1H-pyrazole

Self-Validating Check: Ensure all reagents are strictly anhydrous. The presence of water will hydrolyze the pivalate intermediate and stall the catalytic cycle.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 (5 mol %), P(n-Bu)Ad2 (7.5 mol %), anhydrous K2CO3 (3.0 equiv), and pivalic acid (HOPiv, 25 mol %).

  • Substrate Addition: Add 1-dodecyl-1H-pyrazole (1.0 equiv) and the desired aryl bromide (1.5 equiv).

  • Solvent Introduction: Add anhydrous N,N-Dimethylacetamide (DMA) to achieve a 2.5 M concentration. Note: The high concentration is critical to force intermolecular collisions despite the steric bulk of the dodecyl chain.

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 140 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (hexane/ethyl acetate gradient).

Troubleshooting Guide: Regioselective N-Alkylation (The Alternative Route)

If late-stage functionalization of the 1-dodecyl derivative is fundamentally impossible due to the sheer size of your coupling partner, you must synthesize the core pyrazole first, and attach the dodecyl chain last.

The Causality of N-Alkylation Selectivity

Alkylation of unsymmetrical pyrazoles typically yields a mixture of N1 and N2 regioisomers[2]. The reaction is governed by both electronic effects and steric hindrance. To force the dodecyl chain onto the desired nitrogen (typically the less sterically hindered one), you must manipulate the transition state using specific base/solvent combinations.

Step-by-Step Protocol: Regioselective N-Alkylation with 1-Bromododecane

Self-Validating Check: The use of DMSO is non-negotiable here. DMSO strongly solvates the potassium cation, leaving the pyrazolate anion completely "naked" and highly reactive, which amplifies the steric differentiation between the N1 and N2 positions[3].

  • Deprotonation: Dissolve the functionalized 1H-pyrazole (1.0 equiv) in anhydrous DMSO (0.2 M). Add finely powdered, anhydrous K2CO3 (1.5 equiv). Stir at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Dropwise, add 1-bromododecane (1.1 equiv). Tip: Using the bromide rather than the chloride ensures a faster SN2 displacement, minimizing equilibration and side reactions.

  • Reaction: Stir at room temperature for 24–48 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by pouring it into ice-cold water (5 times the volume of DMSO). Extract thoroughly with diethyl ether (3x).

  • Washing: Wash the combined ether layers with water (3x) to remove residual DMSO, followed by brine. Dry over Na2SO4 and concentrate.

References

[1] C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition - Journal of the American Chemical Society - 1

[2] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI - 2

Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem - Link

[3] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry (ACS Publications) - 3

Sources

Reference Data & Comparative Studies

Validation

Validating GC-MS Fragmentation Patterns for the Identification of 1-Dodecyl-1H-pyrazole

A Comparative Analytical Guide for Researchers and Drug Development Professionals The Analytical Challenge 1-Dodecyl-1H-pyrazole (Molecular Formula: C15H28N2, Exact Mass: 236.225 Da)[1] is a highly lipophilic N-alkylpyra...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analytical Guide for Researchers and Drug Development Professionals

The Analytical Challenge

1-Dodecyl-1H-pyrazole (Molecular Formula: C15H28N2, Exact Mass: 236.225 Da)[1] is a highly lipophilic N-alkylpyrazole. Compounds in this class are critical building blocks in materials science, agricultural chemistry, and early-stage drug discovery. However, identifying 1-Dodecyl-1H-pyrazole in complex reaction mixtures or biological matrices presents a distinct analytical challenge: researchers must definitively confirm both the length of the aliphatic dodecyl chain and the structural integrity of the pyrazole core, while differentiating it from structural isomers like 1-dodecyl-1H-imidazole.

Gas chromatography-mass spectrometry (GC-MS) remains the most widely applied analytical technique for the characterization of such volatile and semi-volatile nitrogen heterocycles[2]. This guide objectively compares analytical platforms and provides a self-validating GC-MS methodology to establish an authoritative fragmentation fingerprint for 1-Dodecyl-1H-pyrazole.

Platform Comparison: Selecting the Optimal Analytical Modality

As an Application Scientist, the first critical decision is selecting the right ionization technique. While modern laboratories often default to Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), this platform is fundamentally mismatched for highly non-polar, uncharged alkylpyrazoles.

We select Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) as the gold standard for this analysis. The causality is straightforward: ESI is a "soft" ionization technique that primarily yields the intact protonated adduct [M+H]+ at m/z 237. Because the dodecyl chain acts as a massive non-polar sink, ESI efficiency is exceptionally poor, and Collision-Induced Dissociation (CID) often fails to provide sufficient energy to shatter the pyrazole ring for definitive structural confirmation. Conversely, 70 eV Electron Impact (EI) is a "hard" ionization method that shatters the molecule into a highly reproducible, library-searchable structural fingerprint.

Table 1: Comparative Performance Metrics for 1-Dodecyl-1H-pyrazole Analysis
Analytical PlatformIonization ModeStructural FingerprintingSuitability & Causality for N-Alkylpyrazoles
GC-EI-MS Hard (70 eV)Excellent Optimal. The volatile, non-polar nature of the dodecyl chain perfectly matches capillary GC. 70 eV provides deep ring fragmentation.
GC-CI-MS Soft (Methane/NH3)Poor Secondary. Useful only for confirming the exact molecular weight via [M+H]+ when the EI molecular ion is too weak.
LC-ESI-MS/MS Soft (Electrospray)Moderate Sub-optimal. High lipophilicity causes poor droplet desolvation and low ionization efficiency in the ESI source.

Mechanistic Causality of EI Fragmentation

To confidently identify 1-Dodecyl-1H-pyrazole, one must understand the thermodynamic logic of its fragmentation under 70 eV electron bombardment.

  • Molecular Ion Formation: The molecule loses an electron to form the radical cation [M]+∙ at m/z 236.

  • Aliphatic Chain Cleavage: The most thermodynamically favorable event is the loss of the long dodecyl chain. Cleavage at the N-alkyl bond (often accompanied by hydrogen transfer) yields the highly stable pyrazolium radical cation at m/z 68 ( [C3​H4​N2​]+∙ ). Simultaneously, the cleaved alkyl chain undergoes standard hydrocarbon fragmentation, generating a classic envelope of ions at m/z 43, 57, 71, and 85.

  • Ring Cleavage: The defining signature of the pyrazole core is the expulsion of hydrogen cyanide (HCN, 27 Da) from the molecular or fragment ions[3]. The transition from m/z 68 to m/z 41 ( [C2​H3​N]+∙ ) confirms the presence of the N-N bond characteristic of pyrazoles.

Fragmentation M 1-Dodecyl-1H-pyrazole [M]+• m/z 236 AlkLoss Alkyl Chain Cleavage Loss of C12H25• M->AlkLoss 70 eV EI HCFrags Hydrocarbon Series m/z 43, 57, 71... M->HCFrags Chain Fragmentation PyrIon Pyrazole Cation [C3H4N2]+• m/z 68 AlkLoss->PyrIon HCNLoss Ring Cleavage Loss of HCN (27 Da) PyrIon->HCNLoss Rearrangement TermIon Terminal Fragment [C2H3N]+• m/z 41 HCNLoss->TermIon

Logical fragmentation pathway of 1-Dodecyl-1H-pyrazole under 70 eV Electron Impact (EI).

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol integrates internal checks to ensure that the data generated is an artifact-free representation of the sample.

Phase 1: System Suitability & Calibration
  • Action: Perform an autotune using Perfluorotributylamine (PFTBA).

  • Causality: Validates mass axis calibration and ensures the electron multiplier is correctly tuned to yield the standard relative abundances for m/z 69, 219, and 502. If the m/z 502 peak is <2% of m/z 69, the source requires cleaning before analyzing high-mass alkyl chains.

Phase 2: Sample Preparation
  • Action: Dilute the sample to 10 µg/mL in MS-grade Hexane. Spike with 1 µg/mL of 1-Decyl-1H-pyrazole as an Internal Standard (IS).

  • Causality: Hexane is chosen because its non-polar nature perfectly matches the lipophilicity of the dodecyl chain, ensuring complete solvation. The IS validates injection volume consistency and proves that the system can accurately resolve homologous N-alkyl chains based on retention time shifts.

Phase 3: GC-MS Acquisition Parameters
  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl-methylpolysiloxane stationary phase prevents peak tailing of the hydrophobic dodecyl chain.

  • Injection: 1 µL, Splitless mode at 250°C.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Ion Source: 230°C, 70 eV EI, scanning m/z 35 to 400.

Workflow Prep Sample Prep (Hexane + IS) Inj GC Injection (Splitless, 250°C) Prep->Inj Sep Capillary GC (HP-5MS Column) Inj->Sep Ion EI Ionization (70 eV, 230°C) Sep->Ion Detect Quadrupole MS (m/z 35-400) Ion->Detect

Step-by-step GC-MS experimental workflow for N-alkylpyrazole validation.

Comparative Data Analysis: Pyrazole vs. Imidazole Cores

The ultimate test of this method is its ability to differentiate 1-Dodecyl-1H-pyrazole from its structural isomer, 1-Dodecyl-1H-imidazole. Because both share the exact same molecular weight (236 Da) and the same aliphatic chain, low-resolution GC-CI-MS or LC-MS would fail to distinguish them without reference standards.

However, under 70 eV EI-MS, the unique stability of the adjacent nitrogen atoms in the pyrazole ring dictates a divergent fragmentation pathway compared to the separated nitrogens in the imidazole ring.

Table 2: Comparative Diagnostic Ions
Diagnostic Feature1-Dodecyl-1H-pyrazole (m/z)1-Dodecyl-1H-imidazole (m/z)Mechanistic Origin
Molecular Ion [M]+∙ 236 (Weak)236 (Weak)Intact radical cation prior to chain loss.
Base Peak (Core Ion) 68 81 / 82 Pyrazoles favor N-C cleavage leaving [C3​H4​N2​]+∙ . Imidazoles often retain part of the alkyl chain during rearrangement.
Ring Cleavage 41 42 Pyrazole uniquely expels HCN (27 Da)[3]. Imidazole undergoes complex ring opening.
Hydrocarbon Envelope 43, 57, 71, 8543, 57, 71, 85Identical sequential loss of CH2​ units from the dodecyl chain.

By leveraging the specific expulsion of HCN and the distinct base peak formation, researchers can definitively validate the synthesis or isolation of 1-Dodecyl-1H-pyrazole using this standardized GC-MS methodology.

References

  • Source: epa.
  • Source: intechopen.
  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS)

Sources

Comparative

Reproducibility of Phase-Transfer Catalyzed 1-Dodecyl-1H-pyrazole Synthesis: A Comparative Guide for Researchers

For researchers and professionals in drug development, the synthesis of N-alkylated pyrazoles is a critical step in the creation of a wide array of therapeutic agents. Among these, 1-dodecyl-1H-pyrazole serves as a key i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of N-alkylated pyrazoles is a critical step in the creation of a wide array of therapeutic agents. Among these, 1-dodecyl-1H-pyrazole serves as a key intermediate and a target molecule for various applications. The challenge, as with many synthetic procedures, lies in achieving consistent and reproducible results across different laboratory settings. This guide provides an in-depth analysis of the phase-transfer catalyzed (PTC) synthesis of 1-dodecyl-1H-pyrazole, evaluating its reproducibility and comparing it with alternative synthetic methodologies.

The Challenge of Reproducible N-Alkylation of Pyrazoles

The N-alkylation of pyrazoles can be a nuanced process. The pyrazole ring possesses two nitrogen atoms, and controlling the regioselectivity of the alkylation to obtain the desired N1-substituted product can be challenging.[1] Furthermore, traditional methods often require harsh conditions, such as the use of strong bases or high temperatures, which can lead to side reactions and purification difficulties.[2] Phase-transfer catalysis has emerged as a robust solution to many of these challenges, offering a milder and more efficient route to N-alkylated pyrazoles.[3]

Phase-Transfer Catalysis: A Superior Approach to 1-Dodecyl-1H-pyrazole Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases.[4] In the context of 1-dodecyl-1H-pyrazole synthesis, the pyrazole anion is transferred from an aqueous or solid phase to an organic phase containing the alkylating agent, 1-bromododecane. This is made possible by a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB).[3]

The primary advantage of PTC is the use of milder reaction conditions and simpler work-up procedures.[5] The reaction can often be performed at room temperature and may not even require a solvent, leading to a more environmentally friendly and efficient process.[3]

The Mechanism of Action: Understanding the "Why"

The efficacy of phase-transfer catalysis in the N-alkylation of pyrazole hinges on the continuous extraction of the pyrazole anion into the organic phase where the reaction occurs. The catalytic cycle can be visualized as follows:

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase Py_H Pyrazole (Py-H) Py_anion Pyrazole Anion (Py⁻) Py_H->Py_anion Deprotonation Base Base (e.g., KOH) Base->Py_anion KX Salt (KX) R_X 1-Bromododecane (R-X) Product 1-Dodecyl-1H-pyrazole (Py-R) R_X->Product Q_Py [Q⁺ Py⁻] Ion Pair Q_Py->Py_anion Transfer Q_Py->Product SN2 Reaction Q_X [Q⁺ X⁻] Ion Pair Q_X->KX Regeneration Q_X->Q_Py Anion Exchange

Caption: The catalytic cycle of phase-transfer catalyzed N-alkylation of pyrazole.

The key steps in this process are:

  • Deprotonation: In the aqueous or solid phase, a base (e.g., potassium hydroxide) deprotonates the pyrazole, forming the pyrazole anion.

  • Ion Pair Formation: The phase-transfer catalyst cation (Q⁺, from TBAB) pairs with the pyrazole anion (Py⁻) to form an ion pair ([Q⁺ Py⁻]).

  • Phase Transfer: This ion pair is soluble in the organic phase and moves into it.

  • SN2 Reaction: In the organic phase, the pyrazole anion acts as a nucleophile and attacks the 1-bromododecane in an SN2 reaction, forming the desired 1-dodecyl-1H-pyrazole and releasing the catalyst cation paired with the bromide anion ([Q⁺ X⁻]).

  • Catalyst Regeneration: The [Q⁺ X⁻] ion pair returns to the aqueous/solid phase, where the catalyst cation is free to pair with another pyrazole anion, thus continuing the catalytic cycle.

This mechanism avoids the need for harsh, anhydrous conditions and often leads to high yields of the N1-alkylated product.[3]

Reproducibility Across Laboratories: A Comparative Analysis

While no formal inter-laboratory study on the synthesis of 1-dodecyl-1H-pyrazole has been published, a critical analysis of the existing literature on N-alkylation of pyrazoles via PTC allows us to anticipate the expected reproducibility and identify key parameters that may influence the outcome.

The work by Diez-Barra et al. on the solvent-free PTC N-alkylation of pyrazole provides a valuable dataset.[3] Although they did not use 1-bromododecane specifically, their results with other long-chain alkyl halides like hexadecyl bromide suggest that high yields are achievable.

Alkyl HalideBaseCatalystTime (h)Temp (°C)Yield (%)Reference
Hexadecyl bromideKOHTBAB22595[3]
1-BromooctaneKOHTBAB22592[3]
1-BromobutaneKOHTBAB22590[3]

Table 1: Representative Yields for PTC N-Alkylation of Pyrazole with Long-Chain Alkyl Halides. [3]

Based on these data and general principles of organic synthesis, the following factors are critical for ensuring reproducibility:

  • Purity of Reagents: The purity of pyrazole, 1-bromododecane, the base, and the phase-transfer catalyst is paramount. Impurities can lead to side reactions and lower yields.

  • Efficiency of Stirring: In a heterogeneous system, efficient mixing is crucial to maximize the interfacial area between the phases, thereby increasing the reaction rate. Variations in stirring speed and vessel geometry can impact reproducibility.

  • Water Content: While PTC can tolerate some water, excessive amounts can hydrolyze the alkylating agent. Conversely, in solid-liquid PTC, a small amount of water can sometimes accelerate the reaction. The precise control of water content is therefore important.

  • Catalyst Concentration: The concentration of the phase-transfer catalyst can affect the reaction rate. While a catalytic amount is sufficient, variations in the molar percentage can lead to different reaction times and efficiencies.

By carefully controlling these parameters, researchers can expect to achieve high and reproducible yields of 1-dodecyl-1H-pyrazole using the PTC method.

Comparison with Alternative Synthetic Methods

While PTC is a highly effective method, it is important for researchers to be aware of alternative synthetic routes. The choice of method will often depend on the specific requirements of the synthesis, such as scale, available starting materials, and desired purity.

MethodDescriptionAdvantagesDisadvantages
Phase-Transfer Catalysis (PTC) N-alkylation of pyrazole with an alkyl halide using a phase-transfer catalyst.High yields, mild conditions, simple work-up, often solvent-free.[3]Catalyst can sometimes be "poisoned" by certain leaving groups.[6]
Knorr Pyrazole Synthesis Condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.Versatile for creating a wide range of substituted pyrazoles.[7]Can result in mixtures of regioisomers with unsymmetrical dicarbonyls.[7]
1,3-Dipolar Cycloaddition [3+2] cycloaddition of a 1,3-dipole (e.g., a diazo compound) with a dipolarophile (e.g., an alkyne).Excellent control over regioselectivity.[8]Often requires the synthesis of potentially unstable diazo compounds.
Multicomponent Reactions (MCRs) One-pot reactions involving three or more starting materials.High efficiency and atom economy, rapid generation of diverse products.[9]Optimization of reaction conditions for multiple components can be complex.
Enzymatic Alkylation Use of engineered enzymes to catalyze the N-alkylation.Unprecedented regioselectivity (>99%).[10]Requires specialized enzymes and may not be suitable for large-scale synthesis.

Table 2: Comparison of Synthetic Methods for N-Alkylated Pyrazoles.

For the specific synthesis of 1-dodecyl-1H-pyrazole, where regioselectivity is a key consideration and high yields under mild conditions are desirable, the PTC method stands out as a superior choice for its balance of efficiency, simplicity, and reproducibility.

Experimental Protocol for Phase-Transfer Catalyzed Synthesis of 1-Dodecyl-1H-pyrazole

This protocol is based on the general procedure for solvent-free PTC N-alkylation of pyrazole as described in the literature.[3]

Materials and Equipment:
  • Pyrazole (1.0 eq)

  • 1-Bromododecane (1.0 eq)

  • Potassium hydroxide (KOH), powdered (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.03 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography setup (if necessary)

Experimental Workflow:

experimental_workflow start Start reagents Combine Pyrazole, KOH, and TBAB in a flask start->reagents stirring1 Stir the mixture for 15 minutes at room temperature reagents->stirring1 addition Add 1-Bromododecane to the mixture stirring1->addition reaction Stir vigorously at room temperature for 2-4 hours addition->reaction workup Work-up: Add water and extract with an organic solvent (e.g., ethyl acetate) reaction->workup separation Separate the organic layer workup->separation drying Dry the organic layer over anhydrous sodium sulfate separation->drying filtration Filter and concentrate the solvent under reduced pressure drying->filtration purification Purify the crude product by column chromatography (if necessary) filtration->purification end Obtain pure 1-Dodecyl-1H-pyrazole purification->end

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